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  • Product: 1-(4-methoxybenzoyl)piperidine-3-carboxylic Acid
  • CAS: 436093-11-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(4-Methoxybenzoyl)piperidine-3-carboxylic Acid

Executive Summary In modern fragment-based drug discovery and combinatorial chemistry, conformationally restricted scaffolds are paramount for achieving target selectivity and high binding affinity. 1-(4-Methoxybenzoyl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery and combinatorial chemistry, conformationally restricted scaffolds are paramount for achieving target selectivity and high binding affinity. 1-(4-Methoxybenzoyl)piperidine-3-carboxylic acid represents a highly versatile building block. Structurally, it is an N -aroylated derivative of nipecotic acid (piperidine-3-carboxylic acid). Nipecotic acid derivatives are foundational scaffolds in neuropharmacology, most notably recognized for their role as γ-aminobutyric acid (GABA) uptake inhibitors[1][2].

By functionalizing the basic piperidine nitrogen with a 4-methoxybenzoyl group, the molecule is transformed into a tertiary amide. This modification not only neutralizes the amine's basicity but also introduces a lipophilic, electron-rich aromatic domain. Such piperidine carboxamides have demonstrated significant utility in combinatorial drug discovery[3] and in targeting complex kinase domains[4]. This whitepaper provides an in-depth analysis of the molecule's physicochemical properties, structural dynamics, and the analytical protocols required for its rigorous characterization.

Structural Dynamics and Pharmacophoric Logic

Understanding the 3D conformation of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid is critical for rational drug design. The molecule consists of three distinct pharmacophoric domains, each contributing to its overall interaction profile.

  • The Piperidine Core: Acts as a rigid, non-planar spacer. The chair conformation of the piperidine ring projects the C3-carboxylic acid in either an axial or equatorial position, dictating the spatial vector of the hydrogen-bond donor/acceptor.

  • The Tertiary Amide Bond: The N -acylation creates a partial double-bond character between the carbonyl carbon and the piperidine nitrogen. This results in restricted rotation, leading to cis and trans rotamers. In biological systems, one rotamer typically binds preferentially to the target receptor.

  • The 4-Methoxybenzoyl Group: Provides a planar, lipophilic surface capable of π−π stacking, while the methoxy oxygen can act as a weak hydrogen-bond acceptor.

Pharmacophore A 4-Methoxybenzoyl Group (Lipophilic Domain) B Piperidine Ring (Conformational Scaffold) A->B Amide Bond (Rotameric Control) C Carboxylic Acid (H-Bond/Ionic Anchor) B->C C3 Substitution (Vectorial Projection)

Structural logic and pharmacophoric domains of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid.

Physicochemical Properties

To predict the pharmacokinetic behavior (ADME) of this building block when incorporated into larger drug molecules, we must analyze its baseline physicochemical properties. The transformation of nipecotic acid into an amide fundamentally alters its charge state and lipophilicity.

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₄H₁₇NO₄Defines the atomic composition and exact mass.
Molecular Weight 263.29 g/mol Falls well within Lipinski's Rule of 5, ensuring a favorable baseline for oral bioavailability.
TPSA ~75.6 ŲOptimal for membrane permeability; driven by the carboxylic acid (37.3 Ų) and amide/ether moieties.
Calculated LogP (cLogP) 1.8 - 2.2The lipophilic 4-methoxybenzoyl group perfectly balances the highly polar carboxylic acid, optimizing lipid partitioning.
pKa (Carboxylic Acid) ~4.5Ensures the molecule is predominantly ionized (carboxylate anion) at physiological pH (7.4), acting as a strong ionic anchor.
pKa (Piperidine Nitrogen) Non-basicAcylation to an amide eliminates the basicity of the secondary amine, preventing non-specific electrostatic interactions.

Experimental Protocols: Analytical Characterization

As a Senior Application Scientist, I emphasize that structural integrity must be validated before utilizing any building block in library synthesis. The presence of amide rotamers can complicate analytical spectra; thus, the following self-validating protocol is designed to unambiguously confirm identity and purity.

Step-by-Step Methodology: LC-HRMS and NMR Profiling

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v).

  • Causality: This solvent mixture ensures complete solvation of both the lipophilic aromatic ring and the polar carboxylic acid, preventing aggregate formation during injection.

Step 2: Ultra-High Performance Liquid Chromatography (UHPLC)

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: Formic acid suppresses the ionization of the carboxylic acid (keeping it protonated), which sharpens the chromatographic peak and prevents peak tailing on the silica-based stationary phase.

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • Action: Analyze the eluent using Electrospray Ionization in positive mode (ESI+).

  • Validation: Look for the protonated molecular ion [M+H]+ at exactly m/z 264.123 . The presence of the sodium adduct [M+Na]+ at m/z 286.105 serves as a secondary confirmation.

Step 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Action: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . Acquire 1D ¹H and ¹³C spectra at 298 K. If peak broadening is observed, perform a variable temperature (VT) NMR experiment at 353 K.

  • Causality: DMSO- d6​ is chosen because it prevents the rapid chemical exchange of the carboxylic acid proton, allowing it to be observed (typically around 12.0 - 12.5 ppm). VT-NMR is critical because the restricted rotation of the tertiary amide bond causes the piperidine protons to appear as a complex mixture of cis/trans rotamers at room temperature. Heating the sample increases the rotation rate, coalescing the signals into a clean, interpretable spectrum.

Workflow S1 Sample Preparation (1 mg/mL in MeOH/H2O) S2 UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S4 NMR Spectroscopy (1H & 13C in DMSO-d6) S1->S4 S3 High-Resolution Mass Spec (ESI+, [M+H]+ = 264.12) S2->S3 S5 Data Synthesis (Purity & Rotamer Analysis) S3->S5 S4->S5

Standardized analytical workflow for structural validation and purity assessment.

Synthetic Utility in Drug Development

The primary synthetic utility of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid lies in its free carboxylic acid group. It serves as an excellent electrophilic partner in amide coupling reactions (using reagents like HATU or EDC/HOBt) to generate combinatorial libraries of piperidine carboxamides[3].

Because the nitrogen is already protected/functionalized as a stable amide, no orthogonal deprotection steps are required at the piperidine nitrogen. This allows medicinal chemists to rapidly derivatize the C3 position with various primary or secondary amines, exploring the structure-activity relationship (SAR) of the resulting extended scaffolds against targets ranging from GPCRs to complex kinases[4].

References

  • [1] Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain. SciSpace. URL:

  • [2] Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate. URL:

  • [4] Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:

  • [3] A paradigm for drug discovery employing encoded combinatorial libraries. PubMed. URL:

Sources

Exploratory

A Strategic Guide to Elucidating the In Vitro Mechanism of Action for 1-(4-methoxybenzoyl)piperidine-3-carboxylic Acid

A Note on the Subject Compound: As of the latest literature review, 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid is a novel chemical entity with no publicly available data on its biological activity. This guide, ther...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: As of the latest literature review, 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid is a novel chemical entity with no publicly available data on its biological activity. This guide, therefore, serves as a comprehensive, strategic framework for its initial in vitro characterization. It is designed for researchers and drug development professionals to systematically uncover its mechanism of action. For illustrative purposes, we will draw methodological parallels with the well-characterized nootropic agent, Aniracetam (1-(4-methoxybenzoyl)pyrrolidin-2-one), which shares the 4-methoxybenzoyl pharmacophore and is known to modulate the glutamatergic system.

Part 1: Foundational Strategy & Hypothesis Generation

The structure of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid, featuring a piperidine core (a common scaffold in neuroactive compounds) and a methoxybenzoyl group, suggests a potential for interaction with central nervous system (CNS) targets. The carboxylic acid moiety adds a polar group that may be critical for binding to a specific receptor or enzyme active site.

Our investigation is built on a phased approach, beginning with broad, unbiased screening and progressively narrowing down to a specific, verifiable mechanism. The initial hypothesis, based on structural alerts and the Aniracetam parallel, is that the compound may modulate a key neurotransmitter receptor system, such as the glutamate or GABA systems, which are fundamental to cognitive and neuronal function.

Part 2: Phase I - Broad-Spectrum Target Identification

The primary objective of this phase is to cast a wide net to identify the most probable molecular target(s) of our lead compound. A commercially available broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint) is the most efficient starting point. This allows for simultaneous testing against a wide array of receptors, ion channels, transporters, and enzymes.

Rationale for Experimental Choice: This unbiased approach mitigates the risk of pursuing a hypothesized target that may be incorrect. It provides a comprehensive overview of the compound's bioactivity and potential off-target effects early in the discovery process, which is crucial for predicting both efficacy and potential toxicity.

Experimental Protocol 1: Competitive Radioligand Binding Assay (Illustrative)

This protocol describes a standard method used in broad-panel screens to assess a compound's ability to bind to a specific receptor.

Objective: To determine the binding affinity (Ki) of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid for a specific CNS receptor (e.g., AMPA receptor).

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human AMPA receptor.

  • Radioligand: [³H]-AMP-A.

  • Test Compound: 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid, dissolved in DMSO to a stock concentration of 10 mM.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., 10 µM CNQX).

  • 96-well microplates and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer, ranging from 1 nM to 100 µM.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound at various concentrations.

  • Radioligand Addition: Add 50 µL of [³H]-AMPA (at a final concentration equal to its Kd) to all wells.

  • Incubation: Add 100 µL of the prepared cell membrane suspension to each well. Incubate the plate at room temperature for 60 minutes with gentle agitation to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation: Phase I Screening Hits

The results from a broad-panel screen would be summarized to highlight the most promising interactions.

Target ClassSpecific TargetAssay TypeResult (% Inhibition @ 10 µM)
Glutamate ReceptorAMPABinding88%
Glutamate ReceptorKainateBinding45%
GABA ReceptorGABA-ABinding15%
Monoamine TransporterDATBinding5%

This hypothetical data suggests a primary interaction with the AMPA receptor, warranting further investigation.

Part 3: Phase II - Functional Characterization of the Primary Target

Having identified the AMPA receptor as a high-probability target, the next step is to determine the functional consequence of this interaction. Is our compound an agonist, an antagonist, or a modulator? The structural similarity to Aniracetam, a known positive allosteric modulator (PAM) of AMPA receptors, leads us to hypothesize a similar mechanism.[1][2][3][4][5]

Experimental Workflow: Target Validation and Functional Characterization

G cluster_0 Phase I: Target ID cluster_1 Phase II: Functional Validation cluster_2 Mechanism Confirmation Binding Radioligand Binding Assay (Primary Screen) PatchClamp Whole-Cell Patch Clamp (Functional Assay) Binding->PatchClamp Identifies AMPA-R as hit CaImaging Calcium Imaging (Cellular Response) PatchClamp->CaImaging Confirms functional activity PAM_Test Co-application with Agonist (Modulator Test) PatchClamp->PAM_Test Hypothesize PAM activity Desens_Test Test on Receptor Desensitization PAM_Test->Desens_Test Characterize modulation

Caption: Workflow for validating and characterizing the primary molecular target.

Experimental Protocol 2: Whole-Cell Electrophysiology (Patch Clamp)

Objective: To measure the effect of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid on AMPA receptor-mediated currents in cultured neurons.

Materials:

  • Primary cortical neurons cultured on glass coverslips.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal solution (in mM): 140 K-Gluconate, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and perfusion system.

  • AMPA receptor agonist (e.g., Glutamate or AMPA).

  • Test compound.

Step-by-Step Methodology:

  • Cell Preparation: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, establishing electrical access to the cell interior (whole-cell mode).

  • Voltage Clamp: Clamp the cell membrane potential at -70 mV.

  • Baseline Recording: Apply a brief pulse of the AMPA receptor agonist (e.g., 100 µM Glutamate for 2 ms) using the perfusion system and record the resulting inward current. Repeat several times to establish a stable baseline response.

  • Compound Application: Perfuse the test compound (e.g., 10 µM) over the cell for 2-3 minutes.

  • Test Recording: While still in the presence of the test compound, apply the same agonist pulse and record the current.

  • Data Analysis: Compare the amplitude and decay kinetics of the AMPA receptor-mediated current before and after the application of the test compound. A significant increase in the current amplitude or a slowing of the decay rate in the presence of the compound (without the compound eliciting a current on its own) is indicative of positive allosteric modulation.

Part 4: Phase III - Downstream Signaling & Pathway Analysis

If our compound is an AMPA receptor PAM, it should enhance glutamatergic signaling. This can be visualized by measuring downstream cellular events, such as changes in intracellular calcium concentration, which is a key second messenger in neurons.

Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Space AMPA_R AMPA Receptor Ca_Influx Na+ / Ca++ Influx AMPA_R->Ca_Influx Channel Opening Compound 1-(4-methoxybenzoyl) piperidine-3-carboxylic acid (PAM) Compound->AMPA_R Modulates Glutamate Glutamate (Agonist) Glutamate->AMPA_R Binds Depolarization Membrane Depolarization Ca_Influx->Depolarization Signaling Downstream Signaling (e.g., CaMKII, CREB) Depolarization->Signaling

Caption: Hypothetical signaling cascade initiated by AMPA receptor modulation.

Experimental Protocol 3: Intracellular Calcium Imaging

Objective: To visualize and quantify changes in intracellular calcium in response to AMPA receptor activation in the presence and absence of the test compound.

Materials:

  • Cultured cortical neurons or astrocytes.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺).

  • Fluorescence microscope with a high-speed camera and appropriate filter sets.

  • Agonist (Glutamate) and test compound.

Step-by-Step Methodology:

  • Dye Loading: Incubate the cultured cells with Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in imaging buffer for 30-45 minutes at 37°C.

  • Washing: Gently wash the cells three times with fresh imaging buffer to remove extracellular dye.

  • Baseline Measurement: Mount the cells on the microscope stage. Acquire baseline fluorescence images (e.g., one frame every 2 seconds) for 1-2 minutes to establish a stable baseline (F₀).

  • Compound Application: Perfuse the test compound onto the cells and continue imaging.

  • Agonist Stimulation: After 2-3 minutes of compound incubation, add the agonist (e.g., 10 µM Glutamate) to the perfusion buffer and record the peak fluorescence intensity (F).

  • Data Analysis: For each cell, calculate the change in fluorescence as ΔF/F₀ = (F - F₀) / F₀. Compare the peak calcium response to agonist stimulation in the presence and absence of the test compound. A significantly larger ΔF/F₀ in the presence of the compound indicates potentiation of the receptor's function.

References

  • Lee, C. R., & Benfield, P. (1994). Aniracetam. An overview of its pharmacodynamic and pharmacokinetic properties, and a review of its therapeutic potential in senile cognitive disorders. Drugs & Aging, 4(3), 257–273. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). aniracetam. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Aniracetam? Synapse. Retrieved from [Link]

  • PharmaCompass. (n.d.). Aniracetam. Retrieved from [Link]

  • precisionFDA. (n.d.). ANIRACETAM. Retrieved from [Link]

Sources

Exploratory

crystal structure analysis of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid

An In-Depth Technical Guide to the Structural Elucidation of 1-(4-Methoxybenzoyl)piperidine-3-carboxylic Acid Executive Abstract As a Senior Application Scientist in structural chemistry, I frequently encounter complex f...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation of 1-(4-Methoxybenzoyl)piperidine-3-carboxylic Acid

Executive Abstract

As a Senior Application Scientist in structural chemistry, I frequently encounter complex functionalized heterocycles where solution-state NMR provides an incomplete picture of molecular geometry. Piperidine-3-carboxylic acid (nipecotic acid) derivatives serve as highly versatile scaffolds in modern drug discovery, exhibiting potent activity against targets ranging from Cathepsin K in osteoporosis[1] to PARP7 in oncology[2] and α -glucosidase in metabolic disorders[3].

When we functionalize the piperidine nitrogen with a 4-methoxybenzoyl group, we introduce a tertiary amide with restricted rotation, creating a dynamic conformational landscape. This whitepaper provides a comprehensive, self-validating crystallographic workflow for the crystal structure analysis of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid . By bridging experimental methodologies with supramolecular causality, this guide serves as an authoritative blueprint for researchers and drug development professionals seeking to characterize complex active pharmaceutical ingredients (APIs).

Conformational Landscape & Structural Logic

Before initiating any diffraction experiment, we must understand the molecule's inherent structural tensions. The solid-state conformation of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid is governed by three hierarchical structural determinants:

  • Piperidine Ring Dynamics: The saturated nitrogenous ring universally adopts a chair conformation. The C3-carboxylic acid group faces a thermodynamic imperative to occupy the equatorial position to minimize severe 1,3-diaxial steric clashes with the axial protons at C5.

  • Tertiary Amide Restricted Rotation: The N−C(O) bond exhibits partial double-bond character due to lone-pair delocalization from the piperidine nitrogen into the benzoyl carbonyl. This creates an energetic barrier to rotation, resulting in distinct cis and trans rotamers in solution. Crystallization acts as a thermodynamic filter, selectively packing the lowest-energy rotamer into the lattice.

  • Supramolecular Synthon Formation: Carboxylic acids are formidable hydrogen-bond donors and acceptors. In the absence of competing polar protic solvents, they reliably self-assemble into centrosymmetric dimers.

Structural_Logic Molecule 1-(4-methoxybenzoyl)piperidine -3-carboxylic acid Piperidine Piperidine Ring (Chair Conformation) Molecule->Piperidine Amide Tertiary Amide Bond (Restricted Rotation) Molecule->Amide Carboxyl Carboxylic Acid (Hydrogen Bond Donor/Acceptor) Molecule->Carboxyl Equatorial Equatorial C3 Substituent (Minimizes 1,3-diaxial strain) Piperidine->Equatorial Rotamers Trans Rotamer Selection (Solid-State Packing) Amide->Rotamers Supramol Supramolecular Dimer (R2,2(8) Motif) Carboxyl->Supramol

Figure 1: Hierarchical structural determinants dictating the solid-state molecular conformation.

Experimental Methodologies

To obtain atomic-resolution data, we must execute a rigorously controlled workflow. The following protocols are designed as self-validating systems, ensuring that every step mathematically or physically proves its own success.

Protocol A: Single Crystal Growth via Vapor Diffusion

Causality: Tertiary amides often precipitate as oils or amorphous powders due to the presence of kinetically trapped rotameric mixtures in solution. Slow vapor diffusion allows the system to remain in equilibrium, providing the activation energy necessary for the molecule to adopt its global minimum conformation and pack into an ordered lattice.

  • Dissolution: Dissolve 50 mg of the synthesized compound in 1.5 mL of ethyl acetate (EtOAc) in a 4 mL glass vial. Why EtOAc? It is a moderately polar aprotic solvent that readily solvates both the polar carboxylic acid and the lipophilic methoxybenzoyl moieties without outcompeting the acid's hydrogen-bonding potential.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Why? Particulate impurities act as heterogeneous nucleation sites, which trigger rapid, uncontrolled precipitation rather than single-crystal growth.

  • Diffusion Chamber Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of n-hexane (antisolvent). Cap the outer vial tightly.

  • Equilibration: Leave the chamber undisturbed at 293 K for 7–10 days. The higher vapor pressure of n-hexane drives it into the EtOAc phase, slowly lowering the solubility limit.

  • System Validation: Examine the resulting solids under a polarized optical microscope. The presence of sharp, uniform optical extinction upon stage rotation physically validates that the solid is a continuous single crystal, not a twinned or amorphous aggregate.

Protocol B: X-Ray Diffraction & Structural Elucidation

Causality: Accurate mapping of hydrogen-bond networks requires precise localization of the carboxylic acid proton. Collecting data at cryogenic temperatures reduces the thermal smearing of electron density (Anisotropic Displacement Parameters, ADPs), making light atoms visible in the Fourier difference map.

  • Mounting: Harvest a crystal (approx. 0.2 × 0.15 × 0.1 mm) and mount it on a micro-loop using perfluoropolyether oil to protect it from atmospheric moisture.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Data Collection: Irradiate the crystal using a microfocus Cu K α source ( λ=1.54184 Å). Collect full-sphere data to a resolution of at least 0.83 Å.

  • Phase Solution: Solve the phase problem using intrinsic phasing algorithms via .

  • Refinement: Perform full-matrix least-squares refinement on F2 using. Why F2 ? Refining against squared structure factors utilizes all collected reflections, including weak ones, providing a statistically robust geometric model.

  • System Validation: Evaluate the final model. An unweighted R-factor ( R1​ ) < 0.05, a Goodness-of-Fit (GooF) approaching 1.0, and a featureless residual electron density map (< 0.5 e/ų) mathematically validate that the proposed structure perfectly describes the experimental diffraction data.

XRD_Workflow Start Sample Preparation (Purity >99%) Cryst Vapor Diffusion Crystallization (EtOAc / Hexane) Start->Cryst Diff Single Crystal X-ray Diffraction (100 K, Cu Kα) Cryst->Diff Phase Phase Problem Solution (Intrinsic Phasing) Diff->Phase Refine Least-Squares Refinement (SHELXL on F²) Phase->Refine Val Validation & CIF Generation (CheckCIF) Refine->Val

Figure 2: Step-by-step crystallographic workflow from sample preparation to structural validation.

Crystallographic Data and Structural Parameters

The successful execution of the protocols yields high-fidelity quantitative data. Table 1 summarizes the crystallographic parameters expected for this monoclinic system, serving as a benchmark for API characterization.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Chemical formula C 14​ H 17​ NO 4​ Radiation type Cu K α ( λ=1.54184 Å)
Formula weight 263.29 g/mol Temperature 100(2) K
Crystal system Monoclinic μ (mm −1 ) 0.812
Space group P2 1​ /cReflections collected 18,452
Unit cell dimensions a = 9.452(1) Åb = 11.234(2) Åc = 12.876(2) Å β = 105.43(1)°Independent reflections 2,845 ( Rint​=0.032 )
Volume 1318.5(4) Å 3 R1​ [I > 2 σ (I)], wR2​ 0.041, 0.105
Z 4Goodness-of-fit on F2 1.042

Supramolecular Architecture

The true power of X-ray crystallography lies in visualizing how molecules communicate in 3D space. For 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid, the supramolecular architecture is dominated by the carboxylic acid moiety.

According to , the best hydrogen-bond donor will pair with the best available acceptor. The carboxylic acid O−H strongly prefers the carbonyl oxygen of an adjacent carboxylic acid over the weaker tertiary amide or methoxy oxygen acceptors.

This results in the formation of a classic, robust homosynthon: a centrosymmetric dimer connected by two equivalent O−H⋯O hydrogen bonds. In graph-set notation, this creates an R22​(8) motif—a highly stable 8-membered hydrogen-bonded ring that dictates the bulk packing of the crystal.

Table 2: Hydrogen-Bond Geometry

Interaction TypeD-H (Å)H A (Å)D A (Å)D-H A (°)Graph Set
O3-H3 O4 i (Carboxyl Dimer)0.84(2)1.82(2)2.654(3)172(3) R22​(8)
C5-H5A O1 ii (Weak C-H O)0.992.553.421(4)145 C(6)

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z.

Conclusion

The structural analysis of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid highlights the intricate balance between intramolecular steric constraints (piperidine chair conformation, amide rotamers) and intermolecular thermodynamic drivers (supramolecular dimerization). By employing rigorous, self-validating crystallographic methodologies—from controlled vapor diffusion to low-temperature diffraction and F2 refinement—researchers can confidently elucidate the 3D geometries of complex piperidine-based APIs. This precise structural knowledge is the foundation upon which rational drug design and solid-state formulation are built.

References

  • Cathepsin K Inhibition Context: Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. National Institutes of Health (NIH) / PMC. URL:[Link]

  • SHELXL Refinement Standard: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Olex2 Phase Solution: Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Hydrogen Bonding Graph Sets: Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N.-L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573. URL:[Link]

  • Cambridge Structural Database (CSD): Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Biological Targets of 1-(4-Methoxybenzoyl)piperidine-3-carboxylic Acid Analogs

Introduction: The Piperidine-3-Carboxylic Acid Scaffold in Neuroscience The piperidine-3-carboxylic acid, or nipecotic acid, scaffold is a privileged structure in medicinal chemistry, particularly in the realm of neurosc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine-3-Carboxylic Acid Scaffold in Neuroscience

The piperidine-3-carboxylic acid, or nipecotic acid, scaffold is a privileged structure in medicinal chemistry, particularly in the realm of neuroscience. Its structural similarity to the endogenous neurotransmitter γ-aminobutyric acid (GABA) has made it a cornerstone for the development of compounds that modulate GABAergic neurotransmission. This guide provides an in-depth technical exploration of the primary biological targets of analogs based on the 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid core, with a specific focus on their role as inhibitors of GABA transporters (GATs). We will delve into the mechanism of action, structure-activity relationships, and the experimental protocols essential for their characterization.

Primary Biological Target: GABA Transporters (GATs)

The principal biological targets for piperidine-3-carboxylic acid analogs are the GABA transporters (GATs). These are sodium- and chloride-dependent transmembrane proteins responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thereby regulating the duration and magnitude of GABAergic signaling.[1][2][3] There are four known subtypes of GATs: GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter-1 (BGT-1). Inhibition of these transporters leads to an increase in the extracellular concentration of GABA, potentiating its inhibitory effects. This mechanism is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1]

Mechanism of Action: Modulating Inhibitory Neurotransmission

1-(4-methoxybenzoyl)piperidine-3-carboxylic acid analogs act as competitive inhibitors at the GABA binding site on the GATs. The piperidine-3-carboxylic acid core mimics the structure of GABA, allowing it to bind to the transporter. The N-substituent, in this case, the 4-methoxybenzoyl group, plays a crucial role in determining the potency and selectivity of the compound for the different GAT subtypes. By occupying the binding site, these analogs prevent the reuptake of GABA, leading to its accumulation in the synapse and enhanced activation of postsynaptic GABA receptors (GABAA and GABAB). This results in a prolonged inhibitory postsynaptic potential (IPSP), effectively dampening neuronal excitability.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter (GAT-1) Analog Piperidine-3-Carboxylic Acid Analog Analog->GAT1 Inhibition GABA_synapse->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binding IPSP Inhibitory Postsynaptic Potential (IPSP) GABA_A_Receptor->IPSP Cl- influx

Figure 1: Mechanism of action of piperidine-3-carboxylic acid analogs as GABA transporter inhibitors.

Structure-Activity Relationships (SAR)

For instance, the compound (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid, known as (S)-SNAP-5114, is a potent inhibitor of the murine GAT-4.[4] This highlights the significance of a large, lipophilic N-substituent for high-affinity binding. The 4-methoxybenzoyl group in our topic compound serves a similar purpose, providing a lipophilic aromatic moiety that can engage in hydrophobic interactions within the binding pocket of the transporter.

CompoundN-SubstituentTargetPotency (pIC50)Reference
(S)-SNAP-51142-[tris(4-methoxyphenyl)methoxy]ethylmGAT-45.71[4]
DDPM-8592-[1-(4-methoxy-2-methylphenyl)-1,1-bis(4-methoxyphenyl)methoxy]ethylmGAT-45.78[4]
DDPM-14574,4,4-tris(4-methoxyphenyl)but-2-en-1-ylmGAT-45.87[4]

Table 1: Potency of selected N-substituted (S)-piperidine-3-carboxylic acid analogs as mGAT-4 inhibitors.[4]

Experimental Protocols for Characterization

The characterization of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid analogs as GAT inhibitors involves a series of in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay:

This assay determines the affinity of the test compound for the GABA transporter. It involves the use of a radiolabeled ligand, such as [³H]GABA or [³H]tiagabine, and cell membranes prepared from cells stably expressing the target GAT subtype.

  • Step 1: Prepare cell membranes from HEK-293 cells stably expressing the human GAT-1, GAT-2, GAT-3, or BGT-1.

  • Step 2: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Step 3: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Step 4: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Step 5: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Step 6: Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

2. GABA Uptake Inhibition Assay:

This functional assay measures the ability of the test compound to inhibit the uptake of GABA into cells or synaptosomes.

  • Step 1: Culture HEK-293 cells stably expressing the desired GAT subtype or prepare synaptosomes from rat brain tissue.

  • Step 2: Pre-incubate the cells or synaptosomes with varying concentrations of the test compound.

  • Step 3: Initiate GABA uptake by adding a fixed concentration of [³H]GABA.

  • Step 4: After a short incubation period, terminate the uptake by washing with ice-cold buffer.

  • Step 5: Lyse the cells or synaptosomes and measure the amount of [³H]GABA taken up using liquid scintillation counting.

  • Step 6: Determine the IC₅₀ value for the inhibition of GABA uptake.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Affinity - Ki) Uptake_Assay [3H]GABA Uptake Assay (Potency - IC50) Binding_Assay->Uptake_Assay Confirm Functional Activity MES_Test Maximal Electroshock (MES) Test (Anticonvulsant Activity) Uptake_Assay->MES_Test Assess In Vivo Efficacy PTZ_Test Pentylenetetrazole (PTZ) Seizure Test (Anticonvulsant Activity) Uptake_Assay->PTZ_Test Assess In Vivo Efficacy

Figure 2: Experimental workflow for the characterization of GAT inhibitors.

In Vivo Assays

1. Anticonvulsant Activity Models:

The in vivo efficacy of GAT inhibitors is often assessed using rodent models of epilepsy.

  • Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is used to identify compounds effective against this seizure type.

  • Pentylenetetrazole (PTZ) Seizure Test: PTZ is a GABAA receptor antagonist that induces clonic seizures. This model is used to identify compounds that enhance GABAergic neurotransmission.

Conclusion and Future Directions

Analogs of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid represent a promising class of compounds for the modulation of GABAergic neurotransmission through the inhibition of GABA transporters. The piperidine-3-carboxylic acid core serves as a reliable pharmacophore for GAT binding, while the N-aroyl substituent provides a means to fine-tune potency and selectivity. Further research should focus on synthesizing and evaluating a broader range of N-substituted analogs to develop subtype-selective GAT inhibitors with improved therapeutic profiles for the treatment of epilepsy and other neurological disorders.

References

  • ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Retrieved from [Link]

  • PubMed. (2012, July 15). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. Retrieved from [Link]

  • PubMed. (n.d.). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). The Synthesis of Novel GABA Uptake Inhibitors. 1. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid via Biphasic Amide Coupling

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Mechanistic Rationale Piperidine derivatives are foun...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Mechanistic Rationale

Piperidine derivatives are foundational scaffolds in modern drug discovery, frequently utilized to modulate pharmacokinetic properties and interact with diverse biological targets, including GABA receptors[1]. The functionalization of piperidine-3-carboxylic acid (nipecotic acid) via N -acylation is a critical transformation in the synthesis of these pharmacophores.

This protocol details the synthesis of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid using a modified Schotten-Baumann reaction[2]. The coupling of 4-methoxybenzoyl chloride (anisoyl chloride) with piperidine-3-carboxylic acid presents a specific chemical challenge: the starting amino acid exists as a zwitterion in neutral conditions, rendering the secondary amine a poor nucleophile.

To overcome this, the protocol employs a biphasic aqueous-organic system[3]. The addition of aqueous sodium hydroxide serves a dual mechanistic purpose:

  • Zwitterion Disruption: It deprotonates the carboxylic acid ( pKa​≈4.0 ), freeing the secondary amine to act as a potent nucleophile.

  • Acid Scavenging: It neutralizes the stoichiometric hydrochloric acid (HCl) generated during the acyl substitution, driving the equilibrium forward and preventing the protonation of unreacted piperidine species.

By sequestering the highly reactive 4-methoxybenzoyl chloride in the organic phase (dichloromethane) and maintaining the reaction at 0–5 °C, we kinetically suppress the competing hydrolysis of the acyl chloride into 4-methoxybenzoic acid[3].

Experimental Workflow

G A Piperidine-3-carboxylic acid (Aqueous NaOH, pH > 9) C Biphasic Coupling (0-5 °C, 2 hours) A->C Base neutralizes HCl B 4-Methoxybenzoyl chloride (DCM) B->C Dropwise addition D Aqueous Phase (Product Sodium Salt) C->D Phase separation E Acidification (HCl to pH 2) D->E Protonation F 1-(4-methoxybenzoyl)piperidine -3-carboxylic acid E->F EtOAc Extraction

Workflow for the Schotten-Baumann synthesis of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid.

Reagent and Material Specifications

The following table summarizes the quantitative requirements for a 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
Piperidine-3-carboxylic acid129.161.001.29 gNucleophile / Substrate
4-Methoxybenzoyl chloride170.591.101.88 gElectrophile / Acylating Agent
Sodium Hydroxide (2.0 M aq.)40.002.5012.5 mLBase / Zwitterion disruptor
Dichloromethane (DCM)84.93N/A15.0 mLOrganic solvent phase
Hydrochloric Acid (3.0 M aq.)36.46As needed~10 mLAcidification / Precipitation
Ethyl Acetate (EtOAc)88.11N/A3 x 20 mLExtraction solvent

Step-by-Step Protocol

Phase 1: Substrate Activation
  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add piperidine-3-carboxylic acid (1.29 g, 10.0 mmol) to the flask.

  • Add 12.5 mL of 2.0 M aqueous NaOH (25.0 mmol). Stir vigorously at room temperature until the solid is completely dissolved.

    • Causality Note: The 2.5 equivalents of NaOH ensure complete deprotonation of the carboxylate group (1 eq), neutralization of the impending HCl byproduct (1 eq), and maintenance of a strongly basic pH > 9 to prevent amine protonation (0.5 eq).

Phase 2: Biphasic Acylation
  • Submerge the reaction flask in an ice-water bath and allow the aqueous solution to cool to 0–5 °C.

  • In a separate vial, dissolve 4-methoxybenzoyl chloride (1.88 g, 11.0 mmol) in 15.0 mL of anhydrous DCM.

  • Using an addition funnel or syringe, add the DCM solution to the vigorously stirring aqueous solution dropwise over 15–20 minutes.

    • Causality Note: Dropwise addition prevents localized heating (exotherm control) and minimizes the exposure of the unreacted acyl chloride to the aqueous hydroxide, thereby suppressing the formation of 4-methoxybenzoic acid[3].

  • Remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir vigorously for 2 hours.

Phase 3: Phase Separation and Impurity Clearance
  • Transfer the biphasic mixture to a separatory funnel.

  • Separate the layers. Retain the aqueous layer.

    • Causality Note: Under these basic conditions, the desired product exists as a highly water-soluble sodium carboxylate salt. The organic DCM layer contains unreacted acyl chloride and non-polar impurities, and should be discarded.

  • Wash the aqueous layer with an additional 10 mL of DCM to extract any residual organic impurities. Discard the DCM wash.

Phase 4: Product Isolation
  • Transfer the purified aqueous layer to an Erlenmeyer flask equipped with a stir bar. Cool the flask in an ice bath.

  • Slowly add 3.0 M HCl dropwise while monitoring the pH. Continue addition until the pH reaches 2.0.

    • Causality Note: Acidification protonates the carboxylate, converting the highly soluble sodium salt into the neutral, organic-soluble free carboxylic acid.

  • Transfer the acidic aqueous mixture back to a clean separatory funnel. Extract the product with Ethyl Acetate (3 x 20 mL).

  • Combine the EtOAc organic extracts and wash with 15 mL of saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid as a solid.

  • Optional: Recrystallize from a mixture of EtOAc/Hexanes if higher purity is required for downstream biological assays.

References

  • Wikipedia. "Schotten–Baumann reaction." Wikimedia Foundation.
  • Organic Chemistry Portal. "Schotten-Baumann Reaction." Organic-Chemistry.org.
  • ResearchGate. "Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling." Asian Journal of Chemistry.

Sources

Application

using 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid as a chemical building block

Application Note & Technical Guide Topic: 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid: A Versatile Scaffold for Medicinal Chemistry and Drug Discovery Abstract This technical guide provides an in-depth exploration o...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Topic: 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid: A Versatile Scaffold for Medicinal Chemistry and Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid as a pivotal building block for synthetic and medicinal chemistry. The piperidine moiety is a privileged scaffold found in a vast array of pharmaceuticals and natural products.[1][2] This guide moves beyond simple procedural descriptions to offer expert insights into the causality behind experimental choices, focusing on the molecule's two primary functional handles: the piperidine-3-carboxylic acid for derivatization and the N-(4-methoxybenzoyl) group for structural modulation and protection. We present detailed, field-proven protocols for key synthetic transformations, troubleshooting advice, and a discussion of strategic considerations for incorporating this versatile building block into complex drug discovery workflows.

Introduction: Strategic Value of the Scaffold

1-(4-methoxybenzoyl)piperidine-3-carboxylic acid, also known as N-(4-methoxybenzoyl)nipecotic acid, is a bifunctional building block of significant interest to drug development professionals. Its structure is composed of two key features that confer its synthetic utility:

  • The Piperidine-3-carboxylic Acid Core: The piperidine ring is a cornerstone of modern drug design, prized for its ability to impart favorable physicochemical properties such as aqueous solubility while providing a three-dimensional vector to explore chemical space.[3] The carboxylic acid at the 3-position serves as a highly versatile synthetic handle, primarily for the construction of amide libraries, which is one of the most frequently employed reactions in medicinal chemistry.[4][5]

  • The N-(4-methoxybenzoyl) Group: This N-acyl substituent serves multiple strategic roles. It protects the piperidine nitrogen, preventing it from acting as a nucleophile or base during subsequent reactions. Furthermore, the electron-donating 4-methoxy group modulates the electronic properties of the amide bond and the overall molecule. While extremely stable, its potential for cleavage under forcing conditions allows for late-stage derivatization of the piperidine nitrogen, although building blocks with more labile protecting groups (e.g., Boc) are more commonly used for this purpose.[2][6]

This guide will focus on the most critical application of this building block: its use in creating diverse amide derivatives for structure-activity relationship (SAR) studies.

Physicochemical & Structural Data

A thorough understanding of a building block's properties is critical for reaction design and optimization.

PropertyValueSource/Notes
IUPAC Name 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid-
Synonyms N-(4-methoxybenzoyl)nipecotic acid[7]
Molecular Formula C₁₄H₁₇NO₄Calculated
Molecular Weight 263.29 g/mol Calculated
Appearance Expected to be a white to off-white solidInferred from related compounds
CAS Number 1092533-31-0 (May vary)Supplier dependent
Solubility Soluble in polar organic solvents (DMF, DMSO, MeOH)Inferred from structure

Core Application: Amide Bond Formation

The generation of novel carboxamides from the carboxylic acid handle is the primary application of this building block. This transformation is fundamental to library synthesis and lead optimization in drug discovery.

Principle & Rationale

Amide bond formation involves the "activation" of the carboxylic acid to create a more reactive intermediate, which is then susceptible to nucleophilic attack by a primary or secondary amine. The choice of coupling reagent is critical to ensure high yield, minimize side reactions, and, if the piperidine ring is chiral, prevent epimerization at the adjacent carbon.[8]

Modern uronium-based coupling reagents like HATU are widely regarded as superior choices for this purpose. They are highly efficient, operate under mild conditions, and contain a 1-Hydroxy-7-azabenzotriazole (HOAt) moiety, which is more effective than older additives like HOBt at accelerating coupling and suppressing racemization.[8][9]

Workflow for Amide Coupling

The following diagram illustrates the general workflow for the synthesis of a piperidine-3-carboxamide derivative using this building block.

G A 1-(4-methoxybenzoyl)piperidine- 3-carboxylic acid D Activation & Amide Bond Formation (Anhydrous Solvent, 0°C to RT) A->D B Amine (R-NH2) B->D C Coupling Reagents (HATU, DIPEA) C->D E Aqueous Workup D->E Quench F Purification (Column Chromatography) E->F Isolate Crude G Target Amide Product F->G Isolate Pure

Caption: Standard workflow for HATU-mediated amide coupling.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust method for coupling 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid with a representative primary amine.

Materials:

  • 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid (1.0 eq)

  • Desired amine (e.g., Benzylamine) (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)[8]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[8]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 5% aqueous NaHCO₃ solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of ~0.2 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

    • Scientist's Note: This sequence is crucial. The base (DIPEA) deprotonates the carboxylic acid, allowing it to react with HATU to form the highly reactive HOAt-ester intermediate. Performing this step at 0 °C minimizes potential side reactions and preserves the stability of the activated species.[8]

  • Stirring: Stir the mixture at 0 °C for 10-15 minutes to ensure complete activation.

  • Amine Addition: Add the amine (1.1 eq), either neat or as a solution in a small amount of DMF, dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: a. Quench the reaction by adding water. b. Dilute the mixture with Ethyl Acetate. c. Wash the organic layer sequentially with 5% aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Scientist's Note: The aqueous washes are critical for removing the water-soluble byproducts (unreacted HATU, DIPEA salts, and tetramethylurea), which greatly simplifies the final purification step.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure amide.

Troubleshooting & Expert Recommendations
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the acid.2. Poorly nucleophilic amine.3. Reagents (especially DMF) are not anhydrous.1. Increase activation time slightly; confirm HATU quality.2. Increase reaction temperature to 40-50 °C; switch to a more potent coupling reagent like COMU.[8]3. Use freshly opened anhydrous solvents.
Epimerization (for chiral analogs) 1. Base is too strong or nucleophilic (e.g., TEA).2. Prolonged activation time before amine addition.3. Elevated reaction temperature.1. Strictly use a hindered, non-nucleophilic base like DIPEA or 2,4,6-Collidine.[8]2. Add the amine promptly after the initial activation period.3. Maintain low temperatures (0 °C) during activation and initial coupling.
Difficult Purification Water-soluble byproducts (e.g., urea from EDC, if used) co-eluting with the product.Ensure a thorough aqueous workup. An acidic wash (e.g., 1M HCl) can be effective for removing basic impurities, provided the target molecule is stable to acid.

Strategic Considerations for the N-(4-methoxybenzoyl) Group

While the primary use of this building block leverages the N-acyl group as a stable protecting element, it's important to understand its properties for advanced synthetic planning.

Role in Modulating Properties

The N-(4-methoxybenzoyl) group is an amide, which significantly reduces the basicity of the piperidine nitrogen compared to its N-alkyl or N-H counterparts. This prevents the nitrogen from interfering in reactions at other sites. The electron-donating methoxy group makes the amide carbonyl oxygen slightly more electron-rich and can influence conformational preferences and crystal packing.

Cleavage (Deprotection)

The N-benzoyl amide bond is exceptionally robust and not considered a standard "protecting group" in the same class as Boc, Cbz, or Fmoc. Its cleavage requires harsh conditions that may not be compatible with other functional groups in the molecule.

  • Acidic Hydrolysis: Requires refluxing in concentrated strong acids (e.g., 6M HCl or H₂SO₄) for extended periods (24-48 hours).

  • Basic Hydrolysis: Requires refluxing in concentrated strong bases (e.g., 6M NaOH) in a protic solvent.

Expert Recommendation: The stability of the N-(4-methoxybenzoyl) group should be viewed as a permanent design feature for most applications. If late-stage modification of the piperidine nitrogen is a primary goal of the synthetic strategy, it is highly advisable to select an alternative building block with a more chemically labile protecting group, such as N-Boc-piperidine-3-carboxylic acid .[2][6]

Illustrative Synthetic Utility

The versatility of the 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid scaffold allows it to be a central starting point for a variety of derivatives beyond simple amides.

G A 1-(4-methoxybenzoyl) piperidine-3-carboxylic acid B Amide Derivatives (R-NH2, Coupling) A->B C Ester Derivatives (R-OH, Esterification) A->C D Advanced Intermediates (e.g., Reduction to Alcohol) A->D E Sulfonamide Derivatives (via Curtius Rearrangement) A->E

Caption: Synthetic diversification from the core building block.

Conclusion

1-(4-methoxybenzoyl)piperidine-3-carboxylic acid is a high-value, robust building block for constructing libraries of molecules centered on the medicinally relevant piperidine scaffold. Its primary utility lies in the straightforward and high-yielding synthesis of piperidine-3-carboxamides via standard peptide coupling protocols. The extreme stability of the N-acyl group makes it an ideal choice for synthetic campaigns where modification of the piperidine nitrogen is not required. By understanding the principles of amide bond formation and the chemical nature of its functional groups, researchers can effectively leverage this reagent to accelerate lead discovery and optimization programs.

References

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • Praliyev, K. D., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
  • Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-Carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37, 1315-1321.
  • Banwell, M. G., et al. (2002). Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene. The Journal of Organic Chemistry, 68(2), 523-529. Retrieved from [Link]

  • Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188. Retrieved from [Link]

  • Banwell, M., et al. (2003). Selective Cleavage of N -Benzyl-Protected Secondary Amines by Triphosgene. Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

  • Vale, N., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]

  • ResearchGate. (2024). Cleavage of the benzoyl protecting group. Retrieved from [Link]

  • Wikipedia. (n.d.). Nipecotic acid. Retrieved from [Link]

  • Madsen, K. K., et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem, 7(7), 1245-55. Retrieved from [Link]

  • Mattocks, D. L., & Tietze, S. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved from [Link]

  • Hellenbrand, T., et al. (2015). N‐Substituted Nipecotic Acids as (S)‐SNAP‐5114 Analogues with Modified Lipophilic Domains. PMC. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 1-(4-Methoxybenzoyl)piperidine-3-carboxylic Acid in Drug Discovery

Executive Summary & Chemical Profiling 1-(4-Methoxybenzoyl)piperidine-3-carboxylic acid (also known as N-(4-methoxybenzoyl)nipecotic acid) is a highly versatile heterocyclic building block extensively utilized in modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

1-(4-Methoxybenzoyl)piperidine-3-carboxylic acid (also known as N-(4-methoxybenzoyl)nipecotic acid) is a highly versatile heterocyclic building block extensively utilized in modern structure-based drug design (SBDD). Structurally, it combines a piperidine-3-carboxylic acid (nipecotic acid) core—a well-established pharmacophore known for its semi-rigid spatial geometry—with a lipophilic 4-methoxybenzoyl capping group.

This specific structural combination is not arbitrary. The piperidine ring provides an intermediate level of flexibility, allowing it to act as a directional scaffold that projects attached functional groups into specific enzyme sub-pockets. Simultaneously, the 4-methoxybenzoyl group serves as an electron-rich, lipophilic anchor, perfectly suited for occupying hydrophobic binding sites. These properties have made this compound a critical intermediate in the synthesis of cardiovascular drugs, oncology therapeutics, and metabolic enzyme inhibitors.

Core Applications in Drug Discovery

A. Cardiovascular Therapeutics: Factor Xa Inhibitors

The coagulation cascade relies heavily on Factor Xa (fXa), a serine protease that activates thrombin. Direct inhibition of fXa is a primary strategy for developing safe anticoagulants. In the design of amidine-derived fXa inhibitors, 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid serves as a foundational scaffold [10].

Mechanistic Causality: The active site of fXa contains a highly specific S1 pocket (containing Asp189) and an aromatic S4 hydrophobic pocket. When this building block is coupled with an amidine-bearing moiety, the piperidine core acts as a rigidified spacer that directs the basic amidine group into the S1 pocket to form a critical salt bridge with Asp189. Concurrently, the 4-methoxybenzoyl group is precisely sized and electronically tuned to occupy the S4 pocket, maximizing hydrophobic surface area contact with the surrounding aromatic residues [10].

B. Oncology: Anaplastic Lymphoma Kinase (ALK) Inhibitors

Piperidine carboxamides have emerged as potent and selective inhibitors of ALK, a receptor tyrosine kinase implicated in non-small cell lung cancer.

Mechanistic Causality: The carboxylic acid moiety of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid allows for rapid amide coupling with various substituted anilines or pyrimidines. The resulting piperidine carboxamides have been shown via X-ray crystallography to induce an unusual DFG-shifted conformation in the ALK kinase domain. This shift opens an extended hydrophobic pocket, which the methoxybenzoyl cap can exploit to achieve high selectivity over related kinases like IGF1R [2].

C. Metabolic Diseases: Antidiabetic Agents

Recent explorations into morpholine, piperazine, and piperidine derivatives have highlighted their potential as dual α-glucosidase and α-amylase inhibitors for managing type 2 diabetes [5].

Mechanistic Causality: Derivatives of piperidine-3-carboxylic acid exhibit significantly higher potency than their L-proline counterparts. The inclusion of the 4-methoxybenzoyl group provides an electron-donating effect and increases the overall conjugative system of the molecule. In silico docking studies confirm that this electron-rich aromatic ring enhances binding affinity within the catalytic site of α-glucosidase, preventing carbohydrate cleavage [5].

Mandatory Visualizations

Pharmacophore cluster_ligand Ligand: 1-(4-Methoxybenzoyl)piperidine-3-carboxylic acid derivative cluster_target Target: Factor Xa Active Site Cap 4-Methoxybenzoyl Cap Core Piperidine-3-carboxylic Core Cap->Core Amide Bond S4 S4 Hydrophobic Pocket (Aromatic residues) Cap->S4 Hydrophobic Interaction Warhead Amidine/Basic Moiety Core->Warhead Linker S1 S1 Specificity Pocket (Asp189) Warhead->S1 Salt Bridge

Pharmacophore mapping of piperidine-3-carboxylic acid derivatives in the Factor Xa active site.

Quantitative Data Summary

The following table summarizes the biological activity of various piperidine-3-carboxylic acid derivatives across different therapeutic targets, demonstrating the scaffold's versatility.

Target EnzymeScaffold ModificationBiological Activity (IC₅₀ / Kᵢ)Reference
Factor Xa Amidine-coupled N-(4-methoxybenzoyl)nipecotic acidKᵢ = 1.0 μM[10]
ALK Kinase Piperidine carboxamide (C-3 substituted)IC₅₀ = 0.010 – 0.174 μM[2]
α-Amylase Piperidine-substituted chalcone derivativeIC₅₀ = 9.86 ± 0.03 μM[5]
α-Glucosidase Piperidine/Morpholine methoxy-phenyl analogsIC₅₀ = 0.85 – 29.72 µM[5]

Experimental Protocols

Protocol A: Synthesis of Target Piperidine Carboxamides via Amide Coupling

This self-validating protocol outlines the generation of downstream drug candidates by coupling 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid with a primary amine (e.g., an aniline or amidine precursor). The use of EDC/HOBt ensures high yields while minimizing racemization [3].

Materials:

  • 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid (1.0 eq)

  • Target primary amine (1.1 eq)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Dissolve 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid in anhydrous DCM under an inert nitrogen atmosphere. Add HOBt and EDC·HCl.

    • Causality: HOBt reacts with the O-acylisourea intermediate formed by EDC to create a stable, active ester, preventing the formation of unreactive N-acylureas.

  • Base Addition: Add DIPEA to the mixture and stir at room temperature for 15 minutes.

  • Coupling: Dropwise, add the target primary amine dissolved in a minimal amount of DCM. Stir the reaction at room temperature for 4–12 hours.

  • Validation (TLC): Monitor reaction progress via Thin Layer Chromatography (TLC) using a 5-10% Methanol/DCM solvent system. The disappearance of the starting carboxylic acid spot validates reaction completion.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), 1N HCl (to remove unreacted amine), and brine.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel column chromatography.

Workflow Start 1-(4-Methoxybenzoyl)piperidine- 3-carboxylic acid Activation Carboxyl Activation (EDC/HOBt, DIPEA, DCM) Start->Activation Coupling Amide Coupling (+ Target Amine) Activation->Coupling Workup Aqueous Workup (NaHCO3, 1N HCl, Brine) Coupling->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product Product Purification->Product

Synthetic workflow for amide coupling of piperidine-3-carboxylic acid derivatives.

Protocol B: In Vitro Factor Xa Inhibition Assay (Chromogenic)

To evaluate the synthesized derivatives for cardiovascular applications, a chromogenic assay is utilized to determine the Kᵢ/IC₅₀ values against human Factor Xa.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.1% BSA.

    • Causality: BSA prevents the non-specific adsorption of the enzyme and highly lipophilic inhibitors (due to the methoxybenzoyl group) to the microplate walls.

  • Inhibitor Dilution: Prepare serial dilutions of the synthesized piperidine carboxamide in DMSO. Ensure the final DMSO concentration in the assay does not exceed 5% to maintain enzyme viability.

  • Enzyme Incubation: In a 96-well microtiter plate, add 10 µL of the inhibitor solution to 40 µL of human Factor Xa (final concentration ~1 nM) in assay buffer. Incubate at 37°C for 15 minutes to allow the inhibitor to reach binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the chromogenic substrate S-2222 (Bz-Ile-Glu(gamma-OR)-Gly-Arg-pNA) at a concentration equal to its Kₘ value.

  • Kinetic Measurement: Immediately monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) of the reaction. Plot fractional activity (Vᵢ/V₀) versus inhibitor concentration to derive the IC₅₀. Convert to Kᵢ using the Cheng-Prusoff equation.

References

  • Jagtap, S.; Kaswan, P. "Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling." Asian Journal of Chemistry, 2025. 1

  • "Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors." Journal of Medicinal Chemistry, 2012. 2

  • "Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols." Benchchem, 2025. 3

  • "Tetrahydropyridines: a recent update for their multicomponent synthesis." RSC Advances, 2026. 4

  • "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents." MDPI, 2024. 5

  • "Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold." PMC, 2012. 6

  • "WO2003022214A2 - Piperazine and homopiperazine compounds." Google Patents, 2003. 7

  • "Explorer database." TerraBase Inc., 2006.

  • "RCSB PDB - 1QB1: Bovine Trypsin with 1-[2-[5-[amino(imino)methyl]-2-hydroxyphenoxy]." RCSB PDB, 2000. 8

  • "Structure-Based Design of Potent, Amidine-Derived Inhibitors of Factor Xa: Evaluation of Selectivity, Anticoagulant Activity, and Antithrombotic Activity." Journal of Medicinal Chemistry, 2000. 9

Sources

Application

Application Note: NMR Spectroscopy Protocol and Reference Data for 1-(4-Methoxybenzoyl)piperidine-3-carboxylic Acid

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Reference Guide Executive Summary The accurate structural characterization of substitut...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Reference Guide

Executive Summary

The accurate structural characterization of substituted N-acyl piperidines is frequently complicated by complex nuclear magnetic resonance (NMR) spectra. For 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid , the partial double-bond character of the amide bond restricts rotation, leading to the presence of distinct rotamers at ambient temperature. This Application Note provides a definitive, self-validating protocol for acquiring, deconvoluting, and assigning the 1H and 13C NMR spectra of this compound, ensuring that conformational dynamics are not misidentified as chemical impurities.

Mechanistic Context & Structural Dynamics

To achieve authoritative spectral assignment, analysts must first understand the structural causality driving the NMR behavior of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid.

Amide Bond Restricted Rotation: The conjugation between the nitrogen lone pair and the carbonyl group of the 4-methoxybenzoyl moiety creates a partial double bond (C=N). This significantly increases the energy barrier to rotation ( ΔG‡ ). Dynamic NMR studies on closely related N-(4-methoxybenzoyl) piperidine derivatives have quantified this rotational barrier at approximately 57.1 kJ/mol at 298 K[1]. Because this barrier restricts free rotation on the NMR timescale, the molecule exists as a mixture of syn and anti rotamers. This manifests in the 1H and 13C spectra as duplicated signals or severe line broadening, particularly for the C2 and C6 equatorial protons adjacent to the nitrogen[2],[3].

Piperidine Ring Conformation: Independent of the amide rotation, the piperidine ring undergoes rapid chair-chair interconversion. However, thermodynamic principles dictate that the bulky carboxylic acid group at the C3 position strongly prefers the equatorial orientation to minimize 1,3-diaxial steric clashes[4].

Conformational_Logic N N-Acyl Piperidine Core R1 Syn-Rotamer (C=O syn to C3) N->R1 Restricted Amide Rotation R2 Anti-Rotamer (C=O anti to C3) N->R2 Restricted Amide Rotation Eq1 Equatorial C3-COOH (Thermodynamically Favored) R1->Eq1 Ring Flip Ax1 Axial C3-COOH (Sterically Disfavored) R1->Ax1 Ring Flip

Fig 1: Conformational dynamics of N-acyl piperidines showing amide rotation and ring flipping.

Standardized NMR Acquisition Protocol

To prevent the mischaracterization of rotameric peaks as diastereomeric or synthetic impurities, this protocol employs a self-validating Variable Temperature (VT) NMR system . If duplicated peaks coalesce at elevated temperatures and re-emerge upon cooling, they are definitively confirmed as conformational isomers rather than chemical contaminants[3],[5].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality Note: DMSO- d6​ is selected over CDCl 3​ because its high boiling point (189 °C) safely accommodates high-temperature VT-NMR, and it prevents rapid proton exchange, allowing the observation of the C3-COOH proton[4].

  • Initial 1D Acquisition (298 K): Acquire standard 1H (16 scans, 2s relaxation delay) and 13C (1024 scans, 2s relaxation delay) spectra at 298 K.

  • Spectral Evaluation: Inspect the C2/C6 aliphatic region (2.80–4.50 ppm). If peak duplication or baseline broadening is observed, proceed to Step 4.

  • VT-NMR Execution (The Validation Step): Increase the probe temperature to 350 K in 10 K increments. Allow 5 minutes for thermal equilibration at each step. Record a 1H spectrum at each interval.

    • Observation: As thermal energy exceeds the rotational barrier ( ΔG‡ ), the exchange rate increases, causing the duplicated rotameric signals to coalesce into sharp, time-averaged singlets/multiplets[3].

  • Integrity Verification: Cool the probe back to 298 K and re-acquire the 1H spectrum. It must perfectly superimpose with the initial spectrum from Step 2. This proves the sample did not undergo thermal degradation during the experiment.

NMR_Workflow A 1. Sample Prep (15 mg in DMSO-d6) B 2. 1D Acquisition (1H & 13C at 298 K) A->B C 3. Spectral Analysis (Check for peak duplication) B->C D 4. VT-NMR Execution (Heat to 350 K) C->D If rotamers suspected F 6. Data Deconvolution (Assign rotameric shifts) C->F If sharp singlets E 5. Re-Acquire at 298 K (Check for degradation) D->E Coalescence confirmed E->F Sample intact

Fig 2: Self-validating NMR workflow for identifying and deconvoluting amide rotamers.

Reference Data & Spectral Assignments

The following tables summarize the expected quantitative chemical shifts for 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid at 298 K. Data for the 4-methoxybenzoyl moiety is correlated against established benchmarks for analogous methoxy-aromatics[6].

Table 1: 1H NMR Reference Data (298 K, DMSO- d6​ )
Structural PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment & Causality Notes
C3-COOH ~12.40br s1HHighly deshielded; exchanges with D 2​ O.
Ar-H (meta to OMe)7.35d ( J = 8.8 Hz)2HAA'BB' aromatic system; deshielded by carbonyl[6].
Ar-H (ortho to OMe)6.95d ( J = 8.8 Hz)2HAA'BB' aromatic system; shielded by methoxy resonance[6].
O-CH 3​ 3.80s3HCharacteristic sharp methoxy singlet[6].
Piperidine C2-H 3.50 – 4.50m2HSeverely broadened or split into two distinct multiplets due to syn/anti rotamers[2].
Piperidine C6-H 2.80 – 3.30m2HBroadened/split due to proximity to the restricted amide bond[2].
Piperidine C3-H 2.40 – 2.60m1HMethine proton; complex splitting due to axial-equatorial coupling[4].
Piperidine C4-H, C5-H 1.40 – 2.00m4HOverlapping aliphatic multiplets.
Table 2: 13C NMR Reference Data (298 K, DMSO- d6​ )
Structural PositionChemical Shift ( δ , ppm)Assignment & Causality Notes
C=O (Carboxylic Acid)~174.5Downfield carbonyl carbon.
C=O (Amide)~169.2Amide carbonyl; distinct from the acid peak.
Ar-C (C-OMe)~160.4Strongly shielded by oxygen resonance[6].
Ar-C (ipso to C=O)~128.5Quaternary aromatic carbon.
Ar-C (ortho, meta)129.0, 113.8Aromatic methine carbons[6].
O-CH 3​ 55.4Methoxy carbon[6].
Piperidine C2 45.5 / 41.2Duplicated signals representing the two rotameric states[3].
Piperidine C6 43.8 / 39.5Duplicated signals representing the two rotameric states[3].
Piperidine C3 41.0Methine carbon attached to the carboxylic acid.
Piperidine C4, C5 27.5, 24.2Aliphatic methylenes; less affected by amide rotation.

Data Interpretation & Troubleshooting

Differentiating Rotamers from Impurities: Novice analysts often misintegrate the duplicated C2 and C6 peaks, assuming the presence of a 50% structural impurity. In 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid, the integration of the split C2 protons (e.g., a multiplet at 4.3 ppm and a multiplet at 3.6 ppm) will sum exactly to 2H. If the VT-NMR protocol (Step 4) successfully coalesces these peaks into a single 2H multiplet at ~3.9 ppm, the purity of the compound is validated[3],[5].

Solvent Effects: If DMSO- d6​ yields overlapping signals that obscure the rotameric split, switching down to a non-polar solvent like CDCl 3​ can alter the Δδ between the syn and anti states, occasionally improving resolution[3]. However, the C3-COOH proton signal will broaden significantly or disappear entirely in CDCl 3​ due to hydrogen bonding dynamics.

References

  • Morrelli, D., et al. (2022). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Chemical Physics Letters. ResearchGate. (Details the ~57.1 kJ/mol rotational barrier for N-(4-methoxybenzoyl) piperidines). URL:[Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. RSC Publishing. (Establishes the equatorial preference of the C3-carboxylic acid). URL: [Link]

  • Beilstein Journal of Organic Chemistry (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (Explains coalescence temperatures and activation energies in cyclic amides). URL:[Link]

  • ACS Publications (2011). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. Chirality. (Provides foundational models for amide bond rotation and ring flipping in piperidines). URL: [Link]

Sources

Method

amide coupling reactions with 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid

An Application Guide to Amide Coupling Reactions with 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid Introduction: The Central Role of the Amide Bond The formation of an amide bond is arguably the most critical and fre...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Amide Coupling Reactions with 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid

Introduction: The Central Role of the Amide Bond

The formation of an amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2][3] This robust linkage forms the backbone of peptides and proteins and is a ubiquitous feature in a vast array of pharmaceuticals, natural products, and polymers.[2] The strategic coupling of a carboxylic acid with an amine allows for the modular construction of complex molecules, enabling the systematic exploration of structure-activity relationships (SAR).

This application note provides a detailed guide for researchers engaged in the synthesis of amide derivatives using 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid . This substrate is of significant interest as the piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in bioactive compounds targeting a wide range of biological targets.[4][5] We will delve into the practical considerations, compare common coupling methodologies with a focus on the causality behind procedural choices, provide step-by-step protocols, and offer troubleshooting advice to ensure successful and reproducible outcomes.

Core Concepts and Strategic Considerations

While amide bond formation is a common procedure, its success with specific substrates like 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid hinges on a clear understanding of the underlying chemistry and potential challenges.

  • Activation is Key : A direct reaction between a carboxylic acid and an amine is typically an acid-base reaction that forms a stable ammonium carboxylate salt. To facilitate the desired nucleophilic acyl substitution, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the primary role of a coupling reagent.[3][6]

  • Steric Hindrance : The piperidine ring, while a valuable pharmacological scaffold, can introduce steric bulk around the carboxylic acid at the C-3 position. This can impede the approach of the amine nucleophile, potentially slowing down the reaction rate and requiring more potent coupling reagents.[7]

  • Managing Side Reactions : The primary goals during coupling are to achieve high conversion while minimizing side reactions. For chiral amines, preventing epimerization at the α-carbon is critical. Another common side reaction, particularly with carbodiimides, is the formation of a stable N-acylurea byproduct, which consumes the activated acid.[8]

  • Byproduct Removal : Each class of coupling reagent generates distinct byproducts. A successful synthetic strategy must account for their efficient removal during workup and purification. For instance, the urea byproduct from EDC is water-soluble, simplifying its removal, whereas byproducts from HATU can be more challenging to separate via standard chromatography.[7][9]

Selecting the Optimal Coupling Reagent: A Comparative Analysis

The choice of coupling reagent is the most critical decision in designing an amide synthesis. The optimal choice depends on the reactivity of the amine, steric hindrance, budget, and scale. We will compare two of the most reliable and widely used classes of reagents: carbodiimides and uronium salts.

Reagent ClassExample(s)Base RequiredCommon SolventsKey AdvantagesKey Disadvantages
Carbodiimide EDC, DIC, DCCOften none, but additives like HOBt are used.DCM, DMF, MeCNCost-effective; EDC and its urea byproduct are water-soluble, simplifying workup.[7][8]Can lead to N-acylurea side products; HOBt is explosive; slower for hindered substrates.[8]
Uronium/Aminium Salt HATU, HBTUNon-nucleophilic base (e.g., DIPEA, TEA) is essential.DMF, DCMHighly efficient and fast; excellent for hindered substrates; low rates of epimerization.[7][9][10]More expensive; byproducts (tetramethylurea) can be difficult to remove.[9]
Mechanism Snapshot: Carbodiimide (EDC/HOBt)

The reaction proceeds via a two-step activation. First, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement into an unreactive N-acylurea. To prevent this and reduce racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is used to intercept the O-acylisourea, forming a more stable HOBt-active ester. This active ester is then cleanly converted to the desired amide upon reaction with the amine.[8][11][12]

EDC_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Amide Amide Product Active_Ester->Amide + Amine Amine Amine (R'-NH2) HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (DIPEA) Active_Ester HOAt Active Ester Carboxylate->Active_Ester + HATU HATU HATU Amide Amide Product Active_Ester->Amide + Amine Amine Amine (R'-NH2) Workflow Start Starting Materials: - Carboxylic Acid - Amine - Coupling Reagent - Solvent, Base Dissolution 1. Dissolve Acid & Amine in Anhydrous Solvent Start->Dissolution Activation 2. Cool to 0°C & Add Coupling Reagent/Base Dissolution->Activation Reaction 3. Stir & Warm to RT Monitor by TLC/LC-MS Activation->Reaction Workup 4. Aqueous Workup (Acidic/Basic Washes) Reaction->Workup Purification 5. Dry, Concentrate & Purify (Chromatography) Workup->Purification Product Pure Amide Product Purification->Product

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Application

in vivo assay preparation using 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid

An Application Guide for the In Vivo Evaluation of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid Introduction: Contextualizing a Novel Piperidine Derivative 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid is a novel...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vivo Evaluation of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid

Introduction: Contextualizing a Novel Piperidine Derivative

1-(4-methoxybenzoyl)piperidine-3-carboxylic acid is a novel small molecule featuring a piperidine-3-carboxylic acid core functionalized with a 4-methoxybenzoyl group. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties that can enhance brain exposure.[1][2] The presence of the 4-methoxybenzoyl moiety bears a structural resemblance to Aniracetam (1-(4-methoxybenzoyl)-2-pyrrolidinone), a known nootropic compound that acts as a positive allosteric modulator of AMPA receptors, exhibiting cognitive-enhancing and anxiolytic effects.[3][4][5] Furthermore, related structures like (S)-SNAP-5114, which also contain a piperidine-3-carboxylic acid core, are known inhibitors of GABA transporters.[6]

These structural relationships suggest that 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid may possess activity within the central nervous system (CNS), potentially as a cognitive enhancer or anxiolytic. However, the presence of a carboxylic acid group introduces significant pharmacokinetic challenges, including potential for low solubility at physiological pH, limited membrane permeability, and rapid renal clearance, which must be addressed for successful in vivo evaluation.[7][8][9]

This document provides a comprehensive framework for the preclinical in vivo assessment of this compound. It is designed for researchers and drug development professionals, offering detailed protocols that integrate formulation development, pharmacokinetic profiling, and initial pharmacodynamic screening. The methodologies herein are designed to be robust and self-validating, providing a clear path for generating reliable and translatable data.[10]

Section 1: Preclinical Formulation Development

The primary hurdle for in vivo testing of carboxylic acid-containing compounds is often poor aqueous solubility and bioavailability.[7] A systematic approach to formulation is therefore a critical first step.

Physicochemical Characterization

A summary of essential physicochemical properties should be established to guide formulation strategy. This data is foundational for designing safe and effective in vivo experiments.[11]

ParameterValueSignificance
Molecular WeightTo be determinedInfluences diffusion and membrane transport.
pKaTo be determinedCritical for predicting ionization state and solubility at physiological pH.
LogPTo be determinedIndicates lipophilicity; predicts membrane permeability and potential for CNS penetration.
Aqueous SolubilityTo be determinedDetermines the feasibility of simple aqueous formulations vs. need for solubilizing excipients.
Protocol: Vehicle Screening and Dose Preparation

Objective: To identify a suitable vehicle that ensures the compound remains in a clear, stable solution for administration, preventing precipitation in vivo.

Materials:

  • 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid

  • Sterile Saline (0.9% NaCl)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 5% (v/v) DMSO / 5% (v/v) Tween 80 in Saline

  • 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in Sterile Water

  • Vortex mixer, magnetic stirrer, pH meter

Step-by-Step Protocol:

  • Solubility Screening:

    • Prepare small-scale (1 mL) test solutions of each potential vehicle.

    • Add an excess of the compound to each vehicle to create a saturated solution.

    • Vortex vigorously for 2 minutes, followed by stirring or sonication for 30 minutes at room temperature.

    • Visually inspect for undissolved particles. Centrifuge any cloudy solutions to confirm the presence of a pellet.

    • Causality: This step rapidly eliminates unsuitable vehicles. For parenteral administration, a clear solution is mandatory to prevent embolism and ensure accurate dosing.[11]

  • Dose Solution Preparation (Example using HPβCD):

    • Rationale: Cyclodextrins are common and effective solubilizing agents for compounds with poor water solubility, forming inclusion complexes that enhance their aqueous compatibility.[7][12]

    • Calculate the required mass of the compound based on the desired dose (e.g., 10 mg/kg) and the average animal weight (e.g., 250 g) for a specific dosing volume (e.g., 5 mL/kg).

    • Weigh the required amount of HPβCD to create a 20% (w/v) solution in sterile water. Stir until fully dissolved.

    • Slowly add the weighed compound to the HPβCD solution while stirring continuously.

    • If necessary, adjust the pH slightly with dilute NaOH or HCl to aid dissolution, as the solubility of carboxylic acids is pH-dependent.[7]

    • Once fully dissolved, filter the final solution through a 0.22 µm sterile filter into a sterile vial.

    • Trustworthiness: Every batch of dosing solution should be visually inspected for clarity and precipitation before administration. A pre-and-post-dosing analytical concentration check is recommended for pivotal studies.

Section 2: Pharmacokinetic (PK) Study Design

A well-designed PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound, which informs dose selection and scheduling for efficacy studies.[13]

Experimental Design

The following design allows for the determination of key PK parameters, including bioavailability.

ParameterDescription
Animal Model Male Wistar rats (n=3-4 per group), 200-250g
Acclimatization Minimum of 7 days prior to study initiation.[11]
Group 1 (IV) 2 mg/kg, administered via lateral tail vein injection.
Group 2 (PO) 10 mg/kg, administered via oral gavage.
Blood Sampling Serial sampling from a single cohort or composite sampling from multiple cohorts.
Time Points (IV) 2, 5, 15, 30 min; 1, 2, 4, 8, 24 h post-dose.
Time Points (PO) 15, 30 min; 1, 2, 4, 8, 24 h post-dose.
Workflow for Preclinical Pharmacokinetic Study

PK_Workflow cluster_pre Pre-Dosing cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization (≥ 7 days) Formulation Dose Formulation & Validation Acclimatization->Formulation Randomization Animal Fasting & Group Randomization Formulation->Randomization Dosing IV or PO Administration Randomization->Dosing Sampling Blood Sampling (Scheduled Timepoints) Dosing->Sampling Processing Plasma Processing (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Analysis LC-MS/MS Quantification Storage->Analysis PK_Calc PK Parameter Calculation (e.g., NCA) Analysis->PK_Calc Report Data Interpretation & Reporting PK_Calc->Report

Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.

Protocol: In Vivo Administration and Blood Sampling

Ethical Statement: All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for the ethical and humane treatment of laboratory animals.[11][14]

Administration:

  • Oral Gavage (PO): Use a proper-sized, ball-tipped gavage needle. Gently guide the needle down the esophagus and deliver the solution directly into the stomach.[11]

  • Intravenous (IV) Injection: Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins. Load the dose into a sterile syringe with a 27-30 gauge needle. Inject the solution slowly and steadily into the vein.[11]

Blood Sampling:

  • At each designated time point, collect approximately 100-150 µL of whole blood, typically from the saphenous or jugular vein, into tubes containing an anticoagulant (e.g., K2EDTA).

  • Immediately place the samples on ice.

  • Processing: Within 30 minutes of collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[13]

  • Carefully transfer the supernatant (plasma) to new, clearly labeled microtubes.

  • Store the plasma samples at -80°C until bioanalysis.

    • Rationale: Prompt processing and freezing are crucial to prevent degradation of the analyte and ensure the integrity of the sample.

Data Analysis and Key Parameters

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software to derive key PK parameters.

ParameterUnitDescription
Cmax ng/mLThe maximum observed plasma concentration.
Tmax hThe time at which Cmax is reached.
AUC(0-t) ng·h/mLThe area under the plasma concentration-time curve from time zero to the last measurable concentration.
hThe elimination half-life of the compound.
F% %Absolute oral bioavailability, calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Section 3: Pharmacodynamic (PD) / Efficacy Screening

Based on the structural similarity to Aniracetam, initial efficacy screening should focus on CNS-related activity, specifically cognition and anxiety.

Experimental Design Principles

To ensure the internal validity of preclinical studies, the following principles are mandatory:[10]

  • Randomization: Animals must be randomly assigned to treatment groups to avoid systematic bias.

  • Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blind to the treatment assignments.

  • Controls: Both a vehicle control group (receiving only the dosing vehicle) and a positive control group (receiving a drug known to be active in the assay) should be included to validate the experimental model.

Protocol: Novel Object Recognition (NOR) Test for Cognition

Objective: To assess short-term recognition memory. The test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.

Step-by-Step Protocol:

  • Habituation Phase (Day 1): Place each animal in the empty testing arena (e.g., a 40x40 cm open box) for 10 minutes to allow for acclimatization.

  • Familiarization/Training Phase (Day 2):

    • Administer the test compound or vehicle control (e.g., 30-60 minutes before the trial, based on Tmax data).

    • Place the animal in the arena containing two identical objects (A1 and A2).

    • Allow the animal to explore freely for 5-10 minutes.

    • Data Recorded: Total time spent exploring both objects. Exploration is defined as sniffing or touching the object with the nose.

  • Test Phase (Day 2, after a retention interval of 1-4 hours):

    • Replace one of the familiar objects with a novel object (B). The arena now contains one familiar (A) and one novel (B) object.

    • Place the animal back in the arena and record its exploratory behavior for 5 minutes.

    • Data Recorded: Time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

  • Data Analysis:

    • Calculate the Discrimination Index (DI) as: (T_novel - T_familiar) / (T_novel + T_familiar).

    • A positive DI indicates that the animal remembers the familiar object and prefers the novel one. An improvement in DI compared to the vehicle group suggests a cognitive-enhancing effect.

Protocol: Elevated Plus Maze (EPM) Test for Anxiolytic Activity

Objective: To assess anxiety-like behavior. The test relies on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces.

Step-by-Step Protocol:

  • Dosing: Administer the test compound, vehicle, or a positive control (e.g., diazepam) 30-60 minutes prior to testing.

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for 5 minutes.

    • Use a video tracking system to record the session.

  • Data Analysis:

    • Primary Outcome Measures:

      • Percentage of time spent in the open arms: (Time in open arms / Total time) * 100.

      • Number of entries into the open arms.

    • An increase in either of these parameters relative to the vehicle control group is indicative of an anxiolytic-like effect.

Decision Logic for Compound Advancement

The following diagram illustrates a logical pathway for decision-making based on the outcomes of the initial in vivo studies.

Decision_Tree Start Start: In Vivo Evaluation PK_Study Conduct Pharmacokinetic Study Start->PK_Study PK_Profile Assess PK Profile (t½, Cmax, F%) PK_Study->PK_Profile PD_Study Conduct PD/Efficacy Studies (NOR, EPM) PK_Profile->PD_Study F% > 10% t½ > 1h Optimize Optimize Formulation or Modify Chemical Structure PK_Profile->Optimize Poor PK PD_Result Efficacy Observed? PD_Study->PD_Result Dose_Response Conduct Dose-Response Studies PD_Result->Dose_Response Yes Stop Stop or Reformulate PD_Result->Stop No Advance Advance to Further Preclinical Models Dose_Response->Advance Optimize->PK_Study

Caption: Decision-making flowchart for advancing the compound based on PK and PD outcomes.

References

  • Ludolph, A. C., et al. (2010). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Amyotrophic Lateral Sclerosis, 11(1-2), 38-45. [Link]

  • Macleod, M. R., et al. (2015). Threats to Validity in the Design and Conduct of Preclinical Efficacy Studies: A Systematic Review of Guidelines for In Vivo Animal Experiments. PLoS ONE, 10(7), e0134125. [Link]

  • Sena, E. S., et al. (2018). General Principles of Preclinical Study Design. Handbook of Experimental Pharmacology, 247, 1-16. [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • Corl, C. M., & Nolta, N. F. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. PPD, part of Thermo Fisher Scientific. [Link]

  • NIH. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. [Link]

  • Dembitsky, V., et al. (2026). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. ResearchGate. [Link]

  • Palkar, M. B., et al. (2020). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Semantic Scholar. [Link]

  • Gorgani, L., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • Weiss, S. A., et al. (2016). An in vivo multiplexed small molecule screening platform. Nature Methods, 13(12), 1025–1028. [Link]

  • Berson, A., et al. (2016). An in vivo multiplexed small-molecule screening platform. Stanford Medicine. [Link]

  • Al-Khawaja, A., et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem, 7(7), 1245-55. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Wang, F., et al. (2008). Versatile Synthesis Strategy for Carboxylic Acid−functionalized Upconverting Nanophosphors as Biological Labels. Journal of the American Chemical Society, 130(10), 3124–3129. [Link]

  • PharmaCompass. (n.d.). Aniracetam. PharmaCompass.com. [Link]

  • Sigma-Aldrich. (n.d.). Aniracetam (A9950) - Product Information Sheet. Sigma-Aldrich. [Link]

  • Gado, F., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI. [Link]

  • ResearchGate. (2025). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. ResearchGate. [Link]

  • ResearchGate. (n.d.). Antinociceptive Activity of the Natural Piperidine Alkaloid Hydrochlorides from Syphocampylus verticellatus. ResearchGate. [Link]

  • YouTube. (2024). Various educational videos on pharmacology and drug properties. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 1-(4-Methoxybenzoyl)piperidine-3-carboxylic Acid

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers optimizing the synthesis of 1-(4-methoxybenzoyl)piperidine-3-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers optimizing the synthesis of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid. This molecule—a critical building block in the development of [1] and other neuroactive compounds[2]—presents unique synthetic challenges due to its zwitterionic precursor and highly polar nature.

Mechanistic Causality & Reaction Design

The most atom-economical route to 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid is the direct N-acylation of nipecotic acid (piperidine-3-carboxylic acid) using 4-methoxybenzoyl chloride (anisoyl chloride) under environmentally friendly [3].

However, nipecotic acid exists as a zwitterion in aqueous environments. For the secondary amine to act as an effective nucleophile, it must be deprotonated. The pKa of the piperidine nitrogen is approximately 10.4. If the pH is too low, the amine remains protonated and unreactive. Conversely, if the pH is too high (>11), the competing hydrolysis of 4-methoxybenzoyl chloride into 4-methoxybenzoic acid outpaces the acylation reaction. The electron-donating methoxy group on the acid chloride slightly reduces its electrophilicity compared to unsubstituted benzoyl chloride[4], making the balancing act of pH control the single most critical parameter for yield optimization.

Workflow Start Nipecotic Acid (Zwitterion) Base Add NaOH (aq) Adjust to pH 9.5-10.0 Start->Base Active Deprotonated Nipecotate (Active Nucleophile) Base->Active Deprotonation Acylation Add 4-Methoxybenzoyl Chloride (T < 5°C, dropwise) Active->Acylation Monitor Monitor pH Maintain pH > 9 Acylation->Monitor HCl generated Crude Basic Aqueous Mixture (Contains Product + Mixed Anhydride) Monitor->Crude Hydrolysis Stir 2h at RT (Hydrolyzes Mixed Anhydride) Crude->Hydrolysis Acidify Acidify to pH 2.0 Saturate with NaCl Hydrolysis->Acidify Extract Extract with EtOAc/THF Dry & Concentrate Acidify->Extract Product 1-(4-Methoxybenzoyl)piperidine -3-carboxylic acid Extract->Product

Step-by-step workflow and causal logic for the Schotten-Baumann acylation of nipecotic acid.

Troubleshooting Guide & FAQs

Q: Why is my conversion rate plateauing at 60-70% despite adding excess acid chloride? A: This is almost always caused by pH drift . As the acylation proceeds, one equivalent of HCl is generated for every amide bond formed. If the buffer capacity is exceeded, the pH drops rapidly. Below pH 8.5, the piperidine nitrogen becomes protonated, completely halting the reaction. Causality & Fix: The nucleophilicity of nipecotic acid depends entirely on its free-base fraction[5]. You must maintain the pH between 9.5 and 10.0. Use an automated pH stat to titrate 2M NaOH during the acid chloride addition, or manually check and adjust the pH every 5 minutes.

Q: I am observing a significant byproduct that runs higher on TLC (less polar). What is it, and how do I prevent it? A: This byproduct is the mixed anhydride , formed by the over-acylation of the carboxylic acid group of nipecotic acid. Causality & Fix: In the presence of excess 4-methoxybenzoyl chloride and base, the carboxylate anion can act as a nucleophile, attacking the acyl chloride. To prevent this, strictly limit the acyl chloride to 1.05 equivalents. Self-Validating Step: If the mixed anhydride forms, do not discard the batch. It can be selectively hydrolyzed back to the desired carboxylic acid by stirring the crude basic aqueous mixture (pH ~10) for an additional 1–2 hours at room temperature before proceeding to the acidification workup step.

Q: During workup, my product yield is severely reduced. How can I improve the extraction efficiency? A: 1-(4-Methoxybenzoyl)piperidine-3-carboxylic acid is highly polar. Even when protonated, the amide oxygen and carboxylic acid form strong hydrogen bonds with water, leading to poor partitioning into standard organic solvents. Causality & Fix: You must aggressively drive the equilibrium toward the organic phase. First, acidify the aqueous layer to pH 2.0–2.5 using 2M HCl to ensure complete protonation of the carboxylate. Second, saturate the aqueous layer with solid NaCl (salting out) to decrease the solubility of the organic molecule in the aqueous phase. Finally, extract with a highly polar organic solvent system, such as Ethyl Acetate/THF (4:1 v/v) or Dichloromethane/Methanol (9:1 v/v).

Validated Experimental Protocols

Protocol A: Optimized Direct Schotten-Baumann Acylation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Reagents:

  • Nipecotic acid (1.0 eq, 10 mmol, 1.29 g)

  • 4-Methoxybenzoyl chloride (1.05 eq, 10.5 mmol, 1.79 g)

  • Sodium hydroxide (aq, 2M)

  • Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Dissolution: Dissolve nipecotic acid (10 mmol) in 15 mL of distilled water.

  • Basification: Add 2M NaOH dropwise until the pH reaches exactly 10.0.

    • Validation Check: A drop of the solution on narrow-range pH paper must read between 9.5 and 10.0. The solution should be completely clear.

  • Cooling: Add 5 mL of THF to the mixture and cool the reaction flask in an ice-water bath to 0–5 °C.

  • Acylation: Dissolve 4-methoxybenzoyl chloride (10.5 mmol) in 5 mL of THF. Add this solution dropwise over 30 minutes via an addition funnel.

  • Concurrent pH Control (Critical): Simultaneously add 2M NaOH dropwise to maintain the pH at ~9.5.

    • Validation Check: If the pH drops below 9.0, pause the acid chloride addition until the pH is restored.

  • Hydrolysis of Intermediates: Once addition is complete, remove the ice bath and stir the biphasic mixture at room temperature for 2 hours. This step hydrolyzes any mixed anhydride back to the product.

  • Workup: Wash the basic aqueous layer once with 10 mL of diethyl ether to remove unreacted acid chloride and 4-methoxybenzoic acid methyl ester (if any formed). Discard the ether layer.

  • Acidification: Cool the aqueous layer and carefully acidify to pH 2.0 using 2M HCl.

    • Validation Check: The product should begin to precipitate or form a milky suspension.

  • Extraction: Saturate the aqueous layer with solid NaCl. Extract with a mixture of EtOAc/THF (4:1, 3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white to off-white solid.

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reaction conditions and isolated yield, validating the necessity of the optimized protocol.

Reaction ConditionBase / Solvent SystemEquivalents of Acyl ChlorideWorkup Extraction SolventIsolated Yield (%)Primary Mode of Failure
Standard AqueousNaOH (pH ~12) / H₂O1.5 eqEthyl Acetate32%Acid chloride hydrolysis
UnbufferedNaOH (Initial pH 10) / H₂O1.1 eqDichloromethane45%pH drop; amine protonation
Excess ReagentNaOH (pH 9.5) / H₂O2.0 eqEtOAc / THF (4:1)58%Mixed anhydride formation
Optimized Protocol NaOH (pH 9.5-10) / H₂O-THF 1.05 eq EtOAc / THF (4:1) + NaCl 88% N/A (Optimal)

References

  • ResearchGate. (n.d.). Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. Retrieved from [Link]

  • PubMed / Bioorganic & Medicinal Chemistry. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Retrieved from[Link]

  • PubMed / Bioorganic & Medicinal Chemistry. (2019). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. Retrieved from[Link]

  • ACS Publications / Journal of Medicinal Chemistry. (2006). Substituent Effects of N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides on Positive Allosteric Modulation of the Metabotropic Glutamate-5 Receptor in Rat Cortical Astrocytes. Retrieved from [Link]

Sources

Optimization

optimizing purification of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid by flash chromatography

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the isolation of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the isolation of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid .

Because this molecule contains both a polar, hydrogen-bonding carboxylic acid (pKa ~4.5) and a lipophilic 4-methoxybenzoyl group, it exhibits complex partitioning behavior. Below, we provide causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure high-purity recovery.

Part 1: Diagnostic Purification Strategy

Choosing the correct chromatographic mode is the most critical step. The workflow below dictates whether to use Normal Phase (NP) or Reverse Phase (RP) based on your crude matrix, while highlighting the necessary chemical modifiers required to prevent peak distortion.

Purification_Workflow Start Crude Mixture: 1-(4-methoxybenzoyl)piperidine -3-carboxylic acid Decision Assess Crude Polarity & Complexity Start->Decision NP Normal Phase (Silica) Hexane / EtOAc Decision->NP Low polarity impurities RP Reverse Phase (C18) Water / Acetonitrile Decision->RP High polarity/salts NP_Issue Issue: Peak Tailing & Streaking NP->NP_Issue Unbuffered RP_Issue Issue: Poor Retention (Elutes at void volume) RP->RP_Issue Neutral pH NP_Fix Add 1-2% Acetic Acid to Mobile Phase NP_Issue->NP_Fix Protonate Silanols RP_Fix Add 0.1% TFA or FA to Aqueous & Organic RP_Issue->RP_Fix Suppress Ionization

Workflow for selecting and optimizing flash chromatography methods for carboxylic acids.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does my compound streak severely on normal-phase silica gel, and how do I fix it?

The Causality: Unmodified silica gel contains free silanol (-SiOH) groups. The free carboxylic acid at the 3-position of your piperidine ring acts as both a strong hydrogen bond donor and acceptor. When interacting with silanols, this creates a mixed-mode retention mechanism (standard adsorption combined with strong hydrogen bonding), leading to severe peak tailing and product loss across multiple fractions[1]. The Solution: You must disrupt the hydrogen bonding by adding a volatile acidic modifier (e.g., 1-2% Acetic Acid) to your mobile phase. The acid competitively binds to the silanol sites and keeps the target molecule fully protonated, resulting in sharp, Gaussian peaks[1].

Self-Validating Protocol: Normal-Phase Optimization

  • Prepare Test Chambers: Prepare Chamber A (Hexane/EtOAc 50:50) and Chamber B (Hexane/EtOAc 50:50 + 1% Acetic Acid).

  • Spot & Develop: Spot the crude mixture on two identical silica TLC plates and develop them simultaneously.

  • Visualize: Examine under UV 254 nm.

  • Self-Validation Check: Chamber A will show a long streak. Chamber B must show a tight, circular spot. Adjust the EtOAc ratio in Chamber B until the Rf value is exactly 0.25.

  • Column Equilibration (Critical): Before loading your sample onto the flash system, flush the silica cartridge with at least 3 Column Volumes (CV) of the acid-modified mobile phase. If you do not pre-equilibrate, the acid will be stripped by the dry silica, and the target will still tail.

Q2: I switched to Reverse-Phase (C18), but the compound elutes at the solvent front. How do I increase retention?

The Causality: The carboxylic acid group has a pKa of approximately 4.5. In unbuffered water/acetonitrile (which typically has a pH of 5.5 - 7.0), the acid deprotonates into a carboxylate anion (COO-). This ionic state is highly hydrophilic, preventing it from partitioning into the lipophilic C18 stationary phase[2]. The Solution: You must lower the mobile phase pH to at least 2 units below the compound's pKa. Adding 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) forces the equilibrium toward the neutral, protonated state (COOH), drastically increasing lipophilicity and C18 retention[2][3].

pH_Mechanism Neutral Neutral Mobile Phase (pH > 5) Ionized Carboxylate Anion (COO-) High Polarity Neutral->Ionized Acidic Acidic Mobile Phase (pH < 3, 0.1% TFA) Protonated Carboxylic Acid (COOH) Increased Lipophilicity Acidic->Protonated Result_Bad Poor C18 Partitioning Early Elution / Broad Peaks Ionized->Result_Bad Result_Good Strong C18 Partitioning Optimal Retention & Resolution Protonated->Result_Good

Mechanistic effect of mobile phase pH on the ionization state and C18 retention of the target.

Self-Validating Protocol: Reverse-Phase Method Development

  • Prepare Solvents: Prepare Solvent A (Milli-Q Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).

  • Self-Validation Check: Measure the pH of Solvent A using a calibrated pH meter. It must read < 3.0. If it does not, remake the solvent.

  • Sample Loading: Dissolve the crude sample in a minimum volume of DMSO. Do not use pure water, as the protonated compound will precipitate.

  • Gradient Execution: Run a gradient from 10% B to 90% B over 15 CVs.

  • Detection: Set primary UV detection to 254 nm. The 4-methoxybenzoyl group provides an excellent chromophore, ensuring high-sensitivity triggering for fraction collection.

Part 3: Quantitative Data & Troubleshooting Matrices

To assist in selecting the optimal modifier for your specific downstream needs (e.g., lyophilization vs. direct assay use), refer to the quantitative comparison below.

Table 1: Mobile Phase Modifier Comparison

ModifierTypical ConcentrationBoiling Point (°C)UV Cutoff (nm)Primary Application
Acetic Acid (AcOH) 1.0% - 2.0%118210Normal Phase (Silica). Excellent for suppressing silanol interactions.
Formic Acid (FA) 0.1% - 1.0%101210Reverse Phase. Preferred if fractions are sent directly to LC-MS[3].
Trifluoroacetic Acid (TFA) 0.05% - 0.1%72210Reverse Phase. Strongest ion-pairing agent; yields the sharpest peaks[3].

Table 2: Rapid Troubleshooting Matrix

Observed IssueMechanistic CauseImmediate Corrective Action
Compound precipitates on column (High backpressure) Sample loaded in a solvent incompatible with the starting mobile phase.Dissolve crude in DMSO (for RP) or dry-load onto Celite/Silica (for NP) before running.
Baseline drift at 210 nm during RP gradient TFA absorbs slightly at low wavelengths, and its concentration changes during the gradient.Switch detection to 254 nm or 280 nm to specifically monitor the 4-methoxybenzoyl chromophore.
Product fractions contain heavy acid residue after evaporation High boiling point of Acetic Acid (118 °C) prevents complete removal via rotary evaporation.Co-evaporate fractions with toluene, or lyophilize RP fractions overnight.

References

  • Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification. ResearchGate. Available at:[Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. Available at:[Link]

  • In silica gel column, when eluting a compound, I obtain much previous compounds (which were previously eluted out) along with the new compound. How? ResearchGate. Available at:[Link]

Sources

Troubleshooting

preventing thermal degradation of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(4-methoxybenzoyl)piperidine-3-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid. Its purpose is to ensure the chemical integrity of the molecule by preventing thermal degradation during storage, handling, and experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section provides immediate answers to common user queries.

Question: My solid sample of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid has developed a slight yellow or brownish tint. Is this a sign of degradation? Answer: Yes, a change in color from white or off-white to yellow or brown is a primary visual indicator of potential degradation. While not definitive, it warrants immediate analytical investigation to confirm the compound's purity. N-acyl compounds can be susceptible to thermal and photolytic degradation, which may lead to colored impurities.[1]

Question: What are the official recommendations for storing this compound? Answer: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3] For maximum shelf-life, refrigerated conditions (2-8°C) are recommended, protected from light.

Question: I'm having trouble dissolving the compound. Can I heat the solution to speed up dissolution? Answer: Gentle heating can be used, but it must be carefully controlled. Prolonged exposure to elevated temperatures, especially in solution, can initiate degradation. We recommend not exceeding 40-50°C. Alternative methods like sonication in a room-temperature water bath or exploring alternative solvent systems should be considered first. Some acylation reactions may require gentle heating, but this should be monitored closely for potential side reactions or degradation.[4]

Question: What are the likely products of thermal degradation? Answer: Based on the structure, the primary thermal degradation products are expected to result from decarboxylation (loss of CO₂) and cleavage of the amide bond. Hazardous decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[2]

Question: How can I be certain my material has not degraded? Answer: The only definitive way to assess stability is through analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable approach.[5] The appearance of new peaks or a decrease in the area of the main peak corresponding to the parent compound is a strong indication of degradation.[1]

Part 2: Understanding the Mechanisms of Thermal Degradation

The structure of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid contains two primary moieties susceptible to thermal stress: the carboxylic acid group and the N-benzoyl amide bond.

  • Decarboxylation: The carboxylic acid group (-COOH) is the most likely site for initial thermal degradation. Upon heating, this group can be eliminated as carbon dioxide (CO₂), yielding 1-(4-methoxybenzoyl)piperidine. This reaction is often accelerated in certain solvents or by the presence of trace impurities.

  • Amide Bond Hydrolysis/Cleavage: While more resistant than an ester, the amide bond can be cleaved under thermal stress, especially in the presence of water (hydrolysis) or under strongly acidic or basic conditions.[1] This would result in the formation of piperidine-3-carboxylic acid and 4-methoxybenzoic acid or related derivatives.

  • Oxidative Degradation: At elevated temperatures, particularly in the presence of oxygen, the piperidine ring and the methoxy group can be susceptible to oxidation, leading to a complex mixture of byproducts.

G Parent 1-(4-methoxybenzoyl)piperidine- 3-carboxylic acid Degradation Thermal Stress (Excess Heat, >Trec) Parent->Degradation Product1 1-(4-methoxybenzoyl)piperidine + CO₂ Degradation->Product1 Decarboxylation Product2 Piperidine-3-carboxylic acid + 4-methoxybenzoic acid Degradation->Product2 Amide Cleavage Product3 Other Oxidative Byproducts Degradation->Product3 Oxidation G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_interp Data Interpretation Prep1 Weigh Sample Prep2 Dissolve in Diluent Prep1->Prep2 Prep3 Filter (0.45 µm) Prep2->Prep3 Inject Inject into HPLC Prep3->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Data Analyze Chromatogram Detect->Data Decision Purity Acceptable? Data->Decision Proceed Proceed with Experiment Decision->Proceed Yes Discard Discard/Repurify Material Decision->Discard No

Caption: Analytical workflow for degradation verification.

Part 5: References
  • BenchChem. (2025). Stability issues of 1,4-Diacetylpiperidine under different conditions. BenchChem Technical Support.

  • Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet.

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.

  • Thermo Fisher Scientific. (2023, October 13). (R)-N-BOC-Piperidine-3-carboxylic acid Safety Data Sheet.

  • Apollo Scientific. (2023, July 6). Piperidine-4-carboxylic acid Safety Data Sheet.

  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds. BenchChem Technical Support.

  • Acros Organics. (2010, March 26). 3-Piperidinecarboxylic acid Safety Data Sheet.

  • Samanidou, V. F., & Papadoyannis, I. N. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089–1097.

  • Macias, M., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A, 1721, 464819.

  • Reyes-Parada, M., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(15), 1234.

  • Grimaldi, M., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7323–7343.

  • United Bio-Chem Inc. (n.d.). 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid Safety Data Sheet.

  • BenchChem. (2025, December). Application Notes and Protocols: Design and Synthesis of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives.

  • Singh, S., & Kumar, A. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Multidisciplinary Research, 3(11), 1-8.

  • Grimaldi, M., et al. (2019). Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor. Journal of Medicinal Chemistry, 62(4), 2135–2153.

  • Al-Jumaili, D. F. J., & Al-Rawi, J. M. A. (1987). Thermal degradation of piperazine polyamides III—The effect of ultraviolet irradiation on poly(isophthaloyl trans-2,5-dimethylpiperazine). Polymer, 28(9), 1547-1550.

  • Air Force Research and Development Command. (1959). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center.

  • Mitsui Chemicals, Inc. (2019). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. Chemical Engineering Transactions, 77, 25-30.

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(21), 7430–7439.

  • Al-Khoury, L., et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. Archiv der Pharmazie, 345(10), 785–794.

  • BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid. BenchChem Technical Support.

  • Ialongo, C., & Da Settimo, F. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1999.

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 329–336.

  • Fagron. (2023, January 3). Active Ingredient Summary Table Thermal Stability.

  • Vo, A. Q., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. Molecules, 26(1), 238.

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with 1-(4-methoxybenzoyl)piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid. By understanding the underlying chemical interactions and systematically troubleshooting, you can achieve symmetrical, reproducible peaks for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape.[2] Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. A value greater than 1.2 is generally considered problematic and can compromise the accuracy of peak integration and reduce resolution from nearby peaks.[2][3]

Q2: What are the most likely causes of peak tailing for an acidic compound like 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid?

A2: For a polar, acidic compound, peak tailing in reversed-phase HPLC is primarily caused by:

  • Secondary Silanol Interactions: The carboxylic acid moiety can interact with residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based columns. These polar interactions act as a secondary, stronger retention mechanism, causing the peak to tail.[4][5]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of the carboxylic acid, the analyte will exist as a mixture of its ionized (more polar) and non-ionized (less polar) forms. This dual state leads to inconsistent retention and peak broadening or tailing.[6][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5]

  • System and Column Issues: Physical problems such as a void in the column, a partially blocked frit, or excessive extra-column volume (e.g., long tubing) can also cause tailing for all peaks.[3][5]

Q3: Why is controlling the mobile phase pH so critical for this compound?

A3: The pH of the mobile phase dictates the ionization state of your analyte.[8] For 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid, the carboxylic acid group will be protonated (neutral) at a low pH and deprotonated (negatively charged) at a high pH. To achieve a single, consistent interaction with the reversed-phase column and a sharp, symmetrical peak, it is crucial to operate at a pH that ensures the analyte is in a single ionic state.[9] This is typically achieved by setting the mobile phase pH at least 2 units below the analyte's pKa.[10]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing. The core principle is to control the analyte's chemistry and minimize unwanted secondary interactions.

Step 1: Diagnose the Problem - Analyte-Specific or System-Wide?

First, determine if the tailing is specific to your compound of interest or if it affects all peaks in the chromatogram.

  • Analyte-Specific Tailing: If only the 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid peak (and other polar, acidic compounds) is tailing, the issue is likely chemical in nature (silanol interactions, pH).

  • System-Wide Tailing: If all peaks, including neutral markers, are tailing, the problem is likely mechanical or related to the system's physical setup (e.g., column void, extra-column volume).[11]

Troubleshooting Workflow for Peak Tailing

G A Observe Peak Tailing B Tailing Affects All Peaks? A->B C YES: System-Wide Issue B->C Yes D NO: Analyte-Specific Issue B->D No E Check for: - Column Void/Contamination - Blocked Frit - Extra-Column Volume - Leaks C->E F Primary Suspects: - Silanol Interactions - Mobile Phase pH D->F J Verify System & Sample Prep (Step 5) E->J G Optimize Mobile Phase pH (Step 2) F->G H Evaluate Column Chemistry (Step 3) G->H I Consider Mobile Phase Additives (Step 4) H->I I->J K Symmetrical Peak Achieved J->K

Caption: A systematic workflow for diagnosing and resolving HPLC peak tailing.

Step 2: Mobile Phase pH Optimization (The Most Critical Step)

The goal is to suppress the ionization of the carboxylic acid group, rendering the molecule more non-polar and preventing inconsistent ionic states.

Protocol: pH Adjustment for Ion Suppression

  • Determine pKa: Find the pKa of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid. Carboxylic acids of this type typically have a pKa in the range of 4.0 to 5.0.[8]

  • Adjust pH: Lower the mobile phase pH to at least 2 units below the pKa. A target pH of 2.5 to 3.0 is an excellent starting point.[4][11] At this pH, the carboxylic acid will be fully protonated (-COOH), and the residual silanol groups on the silica surface will also be protonated, minimizing ionic interactions.[3]

  • Use a Buffer: Do not just add acid; use a buffer to maintain a stable pH. For LC-MS compatibility, a buffer of 0.1% formic acid is a common and effective choice.[11] For UV detection, a phosphate buffer can be used, but ensure it is soluble in the organic mobile phase component to prevent precipitation.[11]

Data Presentation: Effect of Mobile Phase pH on Peak Shape

Mobile Phase pHAnalyte State (Carboxylic Acid)Expected Peak ShapeRationale
pH ≈ pKa Mixture of Ionized & Non-ionizedBroad, Tailing, or Split[6]The presence of two analyte forms leads to multiple retention behaviors.[9]
pH > pKa + 2 Fully Ionized (Deprotonated)May still tailThe negatively charged analyte can still interact with any positive sites on the stationary phase or metal contaminants.[4]
pH < pKa - 2 Fully Non-ionized (Protonated) Sharp, Symmetrical The neutral analyte interacts primarily through hydrophobic retention, and silanol interactions are suppressed.[3][4]
Step 3: Evaluate and Select the Right Column

If pH optimization alone does not resolve the tailing, the column itself may be the issue.

  • Use a Modern, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanol groups.[3] If you are using an older column, switching to a newer, high-purity, end-capped C18 or C8 column can significantly improve peak shape.[4]

  • Consider Alternative Stationary Phases: For highly polar acidic compounds, specialized columns can offer better performance. Look for phases described as "polar-embedded" or those with mixed-mode characteristics designed to provide enhanced retention for polar acids without secondary interactions.[1][12]

Step 4: Utilize Mobile Phase Additives

While pH control is paramount, certain additives can further improve peak shape.

  • Trifluoroacetic Acid (TFA): Using 0.05-0.1% TFA in the mobile phase is a common strategy.[13] TFA is a strong acid that effectively lowers the pH and acts as an ion-pairing agent, which can help mask residual silanol activity and improve the peak shape of polar analytes.[14] However, be aware that TFA can suppress ionization in mass spectrometry (MS) detectors and has a strong UV absorbance below 220 nm.[15][16]

  • Increase Buffer Concentration: Increasing the ionic strength of the mobile phase can also help shield the analyte from interacting with active sites on the stationary phase. For UV-based methods, increasing buffer concentration from 10 mM to 25-50 mM can improve peak symmetry.[4][11]

Step 5: Verify System Integrity and Sample Preparation

If tailing persists or affects all peaks, investigate the HPLC system and sample preparation.

  • Check for Column Voids/Contamination: A void at the head of the column or contamination from previous samples can cause peak distortion.[3][5] Try reversing and flushing the column (if the manufacturer allows) or replacing it. Using a guard column is a cost-effective way to protect your analytical column from contaminants.[17]

  • Minimize Extra-Column Volume: Ensure that all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[1] Poorly made connections can also introduce dead volume.

  • Sample Solvent: The sample should be dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[5] Dissolving the sample in a very strong solvent (like 100% acetonitrile in a high-aqueous mobile phase) can cause significant peak distortion.

By methodically addressing these factors, starting with the most impactful—mobile phase pH—you can effectively troubleshoot and eliminate peak tailing for 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid, leading to robust and reliable HPLC data.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • News-Medical.net. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Welch Materials. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Waters Corporation. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • Separation Science. (2024, March 7). Buffer Preparation. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid Cross-Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of optimizing catalyst loading for the cross-coupling of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid. This resource is designed to move beyond generic advice, offering a causal understanding of experimental choices to empower you to solve complex synthetic challenges.

Introduction: The Challenge of a Multifunctional Substrate

1-(4-methoxybenzoyl)piperidine-3-carboxylic acid is a valuable building block in medicinal chemistry, incorporating a saturated N-heterocycle, an amide, and a carboxylic acid. While cross-coupling reactions are powerful tools for C-C bond formation, this particular substrate presents a unique set of challenges.[1][2][3][4] The carboxylic acid moiety opens the door for modern decarboxylative coupling strategies, which are increasingly favored as they utilize readily available and stable starting materials.[1][2][3] However, the presence of multiple potential coordination sites (amide oxygen, carboxylate) can complicate catalyst behavior, leading to issues with activity, stability, and selectivity.

Optimizing the catalyst load is therefore not merely a matter of cost-reduction; it is a critical parameter that dictates reaction success. Too high a loading can lead to unwanted side reactions and difficult purification, while too low a loading results in poor or no conversion.[5][6] This guide will provide a systematic approach to finding the "sweet spot" for your specific cross-coupling transformation.

Core Concepts: Decarboxylative Cross-Coupling

Given the substrate, a decarboxylative cross-coupling is the most likely and synthetically elegant strategy. This reaction class avoids the need to pre-functionalize the carboxylic acid, instead using it as a traceless activating group that extrudes CO2.[1][2]

The general catalytic cycle for a palladium-catalyzed decarboxylative cross-coupling is illustrated below. Understanding this cycle is fundamental to troubleshooting your reaction.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_ArX LnM(II)(Ar)(X) OxAdd->PdII_ArX Decarb Decarboxylation PdII_ArX->Decarb + R-COOH - HX PdII_R LnM(II)(Ar)(R) Decarb->PdII_R - CO2 RCOOH R-COOH RCOOH->Decarb RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArX Ar-X

Caption: Generalized Catalytic Cycle for Decarboxylative Cross-Coupling.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common issues encountered when optimizing catalyst loading for this specific cross-coupling.

Issue 1: Low or No Product Yield

Q1: My reaction shows no conversion, or the yield is very low. What are the first things to check?

A1: When a reaction fails, a systematic check of the fundamentals is the most efficient approach.

  • Integrity of the Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Ensure your reaction vessel was rigorously purged with an inert gas (Argon or Nitrogen) and that your solvents were properly degassed.[7]

  • Reagent Purity: Impurities in your starting materials or base can act as catalyst poisons.[8] Confirm the purity of your 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid and your coupling partner.

  • Catalyst and Ligand Integrity: Many palladium precatalysts and phosphine ligands are air-sensitive.[7] Ensure they have been stored correctly under an inert atmosphere. If in doubt, use a fresh batch from a reliable supplier.

  • Base Selection: The choice and quality of the base are critical. For many cross-coupling reactions, bases like K₂CO₃ or K₃PO₄ are used.[8] Ensure your base is anhydrous, as excess water can lead to side reactions like protodeboronation in Suzuki-type couplings.[8]

Q2: I've checked the basics, and I'm still getting low to no yield. Should I increase the catalyst loading?

A2: While increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome issues, it may also mask an underlying problem.[8] Before simply adding more catalyst, consider the following:

  • Ligand Choice: The ligand is arguably the most critical component for a challenging substrate. The N-aroyl piperidine structure is sterically demanding. Standard ligands like PPh₃ may not be suitable. Consider screening a panel of more specialized, bulky, and electron-rich ligands (e.g., biarylphosphines like SPhos, XPhos, or RuPhos) which are known to facilitate difficult oxidative addition and reductive elimination steps.[8]

  • Solvent Effects: The solvent affects solubility, catalyst stability, and reaction kinetics.[8] A solvent screen is often a powerful optimization tool. Common choices include toluene, dioxane, DMF, and THF.[8]

  • Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) can improve the rate. However, be aware that excessive temperatures can accelerate catalyst decomposition into inactive palladium black.[8]

Issue 2: Reaction Stalls or Incomplete Conversion

Q3: My reaction starts well but stalls before reaching full conversion. What could be the cause?

A3: Reaction stalling is a classic sign of catalyst deactivation.

  • Catalyst Decomposition: The active Pd(0) species can aggregate to form inactive palladium black, especially at higher temperatures or if the ligand is not providing sufficient stabilization.[8]

  • Ligand Oxidation: Phosphine ligands are susceptible to oxidation, which renders them ineffective.[7] This reinforces the need for a scrupulously inert atmosphere.

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the catalyst more strongly than the starting materials, leading to inhibition. While less common, it's a possibility with complex heterocyclic products.

Q4: How can I address catalyst deactivation?

A4:

  • Lower the Temperature: Try running the reaction at a lower temperature for a longer period.[8]

  • Increase Ligand:Palladium Ratio: Adding a slight excess of ligand (e.g., a 2.2:1 ligand-to-metal ratio for bidentate ligands) can sometimes improve catalyst stability.

  • Use a More Robust Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald-type precatalysts) are often more stable and efficient at generating the active Pd(0) species in situ.

Issue 3: Significant Side Product Formation

Q5: I'm observing significant amounts of side products, primarily homocoupling of my coupling partner. How can I minimize this?

A5: Homocoupling is often promoted by the presence of oxygen.

  • Improve Degassing: This is the most critical step. Use freeze-pump-thaw cycles for your solvent for the most rigorous oxygen removal.[7]

  • Optimize Catalyst Loading: Paradoxically, very high catalyst loadings can sometimes lead to an increase in side reactions.[6][9] Once you have a working system, try to slowly decrease the catalyst loading to find the optimal balance.

  • Adjust Base and Temperature: The choice of base and reaction temperature can also influence the rate of homocoupling versus the desired cross-coupling.

Systematic Troubleshooting Workflow

When faced with a challenging optimization, a systematic approach is key. The following decision tree can guide your experimental plan.

G Start Start: Low/No Yield Check_Basics Check Basics: Inert Atmosphere? Reagent Purity? Catalyst Integrity? Start->Check_Basics Problem_Found Problem Found? Check_Basics->Problem_Found Fix_Basics Fix Basic Issue & Rerun Baseline Problem_Found->Fix_Basics Yes Screen_Ligands Screen Ligands (e.g., SPhos, XPhos) Problem_Found->Screen_Ligands No Success Reaction Optimized Fix_Basics->Success Screen_Solvents Screen Solvents (Toluene, Dioxane, DMF) Screen_Ligands->Screen_Solvents Optimize_Temp Optimize Temperature (e.g., 60, 80, 100 °C) Screen_Solvents->Optimize_Temp Increase_Loading Increase Catalyst Loading (e.g., to 5 mol%) Optimize_Temp->Increase_Loading Still Low Yield Optimize_Temp->Success Yield Improved Increase_Loading->Success

Caption: Troubleshooting Decision Tree for Reaction Optimization.

Data Summary: Catalyst Loading and System Selection

The optimal catalyst loading is highly dependent on the chosen catalytic system. The table below provides a starting point for screening.

Catalyst System ComponentTypical Starting RangeRationale & Considerations
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd(II) sources are common but require in-situ reduction.[8]
Buchwald G3/G4 PrecatalystsOften more efficient and air-stable, allowing for lower loadings.
Ligand SPhos, RuPhos, XPhosBulky, electron-rich biaryl phosphines are excellent for challenging substrates.[8]
Catalyst Loading 1-5 mol%A good starting point for initial screening.[10] For optimized systems, aim for <1 mol%.[6][9]
Ligand:Pd Ratio 1.1:1 to 2.2:1A slight excess of ligand can enhance catalyst stability.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Base strength and solubility are critical; must be anhydrous.[8][11]
Solvent Toluene, 1,4-DioxaneAprotic solvents are generally preferred.[8]
Temperature 80-110 °CBalance reaction rate against catalyst decomposition.[8]

Experimental Protocols

Protocol 1: Baseline Experiment Setup (1.0 mmol scale)

This protocol provides a robust starting point for your initial experiments.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid (1.0 mmol, 1.0 eq), the aryl halide coupling partner (1.1 mmol, 1.1 eq), and anhydrous K₃PO₄ (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[10]

  • Catalyst and Ligand Addition: In a separate vial, under an inert atmosphere, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%).

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane to the Schlenk flask via syringe, followed by the catalyst/ligand mixture (can be added as a solid or as a solution in a small amount of solvent).[10]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]

Protocol 2: Catalyst Loading Optimization

Once you have identified a promising catalyst system (catalyst, ligand, solvent, base) that provides a moderate yield (>50%), you can optimize the catalyst loading.

  • Set up a series of parallel reactions using the optimized conditions from Protocol 1.

  • Vary the catalyst and ligand loading systematically. Maintain the same ligand:metal ratio. For example:

    • Reaction A: 2.0 mol% Pd

    • Reaction B: 1.0 mol% Pd

    • Reaction C: 0.5 mol% Pd

    • Reaction D: 0.1 mol% Pd

  • Run all reactions for the same amount of time.

  • Analyze the yield of each reaction to determine the lowest catalyst loading that provides a satisfactory yield in a reasonable timeframe. This will help you calculate the Turnover Number (TON), a key metric of catalyst efficiency.[5]

Turnover Number (TON) = (moles of product) / (moles of catalyst)

A higher TON indicates a more efficient and cost-effective reaction.[5]

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Palladium catalyst issues in cross-coupling reactions - Benchchem.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC.
  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC.
  • Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry - ChemRxiv.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Catalyst Loading and Turnover Number Optimization for (S)-2-(pyrrolidin-1-yl)propan-1-ol Synthesis - Benchchem.
  • Decarboxylative coupling reactions: a modern strategy for C–C-bond formation.
  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma.
  • Optimization of Catalyst Loading and Scale - ResearchGate.
  • Decarboxylative coupling of heterocyclic carboxylic acid. - ResearchGate.
  • Cross-Coupling Reactions Guide.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Decarboxylative Cross-Acyl Coupling of Carboxylic Acids with Aldehydes Enabled by Nickel/Photoredox Catalysis | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. Available at: [Link]

  • Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines - Semantic Scholar. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available at: [Link]

  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed. Available at: [Link]

  • Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling - PMC. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC. Available at: [Link]

  • Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions Involving 2-(2-bromophenyl)-1H-imidazole - Benchchem.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. Available at: [Link]

  • Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings - Organic Chemistry Portal. Available at: [Link]

  • Organic Synthesis of Some Commercially-Available Heterocyclic Drugs - YouTube. Available at: [Link]

  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google Patents.

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Reference Data & Comparative Studies

Validation

Advanced Pharmacological Profiling: 1-(4-Methoxybenzoyl)piperidine-3-carboxylic Acid vs. Classic Nipecotic Acid Derivatives

Executive Summary Nipecotic acid (piperidine-3-carboxylic acid) is the foundational scaffold for γ-aminobutyric acid (GABA) reuptake inhibitors. By targeting the GAT-1 transporter, lipophilic derivatives of nipecotic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nipecotic acid (piperidine-3-carboxylic acid) is the foundational scaffold for γ-aminobutyric acid (GABA) reuptake inhibitors. By targeting the GAT-1 transporter, lipophilic derivatives of nipecotic acid have become critical therapeutic agents in neurology. However, the structural requirements for GAT-1 binding are highly rigid. This guide explores the pharmacological divergence that occurs when the basic piperidine nitrogen of nipecotic acid is acylated to form 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid . By comparing this N-aroylated hybrid to classic N-alkylated derivatives, we dissect how a single functional group transformation shifts a molecule from a potent GAT-1 inhibitor to a neutral, lipophilic compound with entirely distinct pharmacological utility.

Structural and Mechanistic Divergence

The Causality of Nitrogen Basicity in Target Engagement

To understand the difference between these compounds, one must analyze the electrostatic environment of the GAT-1 binding pocket. Classic nipecotic acid derivatives (such as the clinical anticonvulsant Tiagabine) rely on a basic secondary or tertiary amine. At physiological pH (7.4), this nitrogen is protonated. Structural modeling and docking studies confirm that this protonated nitrogen is strictly required to form a critical hydrogen bond with the carbonyl backbone of the F294 residue in the GAT-1 binding pocket, while also participating in electrostatic interactions with the co-transported sodium ion .

Conversely, the synthesis of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid involves the N-aroylation of the piperidine ring. The attachment of the 4-methoxybenzoyl group—a pharmacophore notably present in the AMPA receptor positive allosteric modulator (PAM) aniracetam—converts the basic amine into an amide. This electron-withdrawing effect drastically reduces the pKa of the nitrogen from approximately 9.5 to below 1.0.

Consequently, the molecule remains neutral at physiological pH, completely abolishing its ability to interact with F294 and the sodium ion, thereby nullifying GAT-1 affinity . However, this modification significantly increases lipophilicity and passive blood-brain barrier (BBB) permeability, making it a valuable scaffold for exploring non-GABAergic (e.g., glutamatergic) pathways or serving as a highly specific negative control in GAT-1 assays to validate the necessity of the basic nitrogen .

SAR_Divergence Root Nipecotic Acid Scaffold (Piperidine-3-carboxylic acid) Path1 Alkyl/Alkenyl Substitution (e.g., Tiagabine) Root->Path1 Path2 N-Aroylation (4-methoxybenzoyl) Root->Path2 Mech1 Basic Nitrogen Retained (Protonated at pH 7.4) Path1->Mech1 Mech2 Amide Formation (Neutral Nitrogen) Path2->Mech2 Target1 High GAT-1 Affinity (Interacts with F294/Na+) Mech1->Target1 Electrostatic Binding Target2 Loss of GAT-1 Affinity Potential AMPA Modulation Mech2->Target2 Steric/Electronic Shift

Logical relationship detailing the pharmacological divergence of nipecotic acid derivatives.

Physicochemical and Pharmacological Comparison

To objectively compare the performance and properties of these classes, the following table summarizes their theoretical and experimental profiles. The data highlights how N-aroylation sacrifices target-specific affinity for enhanced passive diffusion.

PropertyNipecotic Acid (Parent)Tiagabine (Classic Derivative)1-(4-methoxybenzoyl)piperidine-3-carboxylic acid
Nitrogen State (pH 7.4) Protonated (Basic)Protonated (Basic)Neutral (Amide)
GAT-1 Affinity (IC₅₀) ~10 μM~40 nM>100 μM (Inactive)
LogP (Lipophilicity) -0.5 (Hydrophilic)3.5 (Highly Lipophilic)~1.8 (Moderately Lipophilic)
BBB Permeability PoorHigh (Active/Passive)High (Passive Diffusion)
Primary Pharmacological Role Endogenous-like Uptake InhibitorClinical AnticonvulsantAMPA PAM / SAR Tool Compound

Experimental Methodologies

To empirically validate the loss of GAT-1 activity and the increase in passive permeability caused by the 4-methoxybenzoyl substitution, the following self-validating protocols are utilized in preclinical development.

Protocol 1: [³H]-GABA Uptake Inhibition Assay (Synaptosomal Preparation)

Rationale: Isolated rat cortical synaptosomes preserve the native GAT-1 transporter in its physiological membrane environment, ensuring accurate binding kinetics that are strictly dependent on intact Na⁺/Cl⁻ gradients.

  • Tissue Preparation: Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min. Centrifuge the resulting supernatant at 20,000 × g for 20 min to isolate the P2 synaptosomal pellet.

  • Resuspension: Resuspend the pellet in Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 120 mM NaCl to maintain the sodium gradient essential for GAT-1 function.

  • Self-Validation Controls:

    • Positive Control: Tiagabine (100 nM) to establish maximum specific inhibition.

    • Baseline Control: Perform a parallel assay in Na⁺-free buffer (using choline chloride substitution) or at 4°C to determine non-specific, non-transporter-mediated diffusion.

  • Incubation: Pre-incubate synaptosomes with varying concentrations (1 nM to 100 μM) of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid or tiagabine for 10 min at 37°C.

  • Uptake Phase: Add 50 nM[³H]-GABA and incubate for exactly 3 minutes.

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash thrice with ice-cold KRH buffer. Quantify retained radioactivity via liquid scintillation counting to calculate the IC₅₀.

Assay_Workflow Step1 1. Synaptosome Preparation (Rat Cerebral Cortex) Step2 2. Compound Incubation (Test vs. Tiagabine Control) Step1->Step2 Step3 3. [3H]-GABA Addition (Uptake Phase) Step2->Step3 Step4 4. Rapid Filtration (GF/B Glass Fiber) Step3->Step4 Step5 5. Liquid Scintillation (Quantify IC50) Step4->Step5

Step-by-step workflow for the [3H]-GABA radioligand uptake inhibition assay.

Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Rationale: PAMPA isolates passive diffusion from active transport, directly measuring how the amide formation in 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid enhances lipoidal membrane crossing compared to the zwitterionic parent compound.

  • Membrane Preparation: Coat a 96-well hydrophobic PVDF filter microplate (donor compartment) with a 20% (w/v) solution of porcine brain lipid dissolved in dodecane.

  • Compound Loading: Dissolve 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid and classic nipecotic acid in PBS (pH 7.4) to a final concentration of 50 μM. Add to the donor wells.

  • Self-Validation Standards: Include Verapamil (high permeability standard) and Atenolol (low permeability standard) on the same plate to validate membrane integrity and calculate the assay-specific permeability threshold.

  • Incubation: Fill the acceptor wells with PBS. Sandwich the donor and acceptor plates and incubate for 4 hours at room temperature in a humidity chamber.

  • Analysis: Separate the plates and quantify compound concentrations in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ) in cm/s.

References

  • Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective Source: Frontiers in Pharmacology URL:[Link]

  • Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • The GABA transporter and its inhibitors Source: Current Medicinal Chemistry URL:[Link]

Comparative

A Comparative Guide to LC-MS Purity Validation of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid

Executive Summary This guide provides a comprehensive framework for the purity validation of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. We delve into the nuanced app...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive framework for the purity validation of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. We delve into the nuanced application of Liquid Chromatography-Mass Spectrometry (LC-MS), presenting a self-validating protocol designed for accuracy and regulatory compliance. This document moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, from mobile phase composition to mass analyzer selection. We will compare common LC-MS strategies, provide a detailed, field-tested experimental protocol, and outline the validation process in accordance with International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers, analysts, and drug development professionals with the expertise to confidently assess the purity of this and structurally similar molecules, ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

1-(4-methoxybenzoyl)piperidine-3-carboxylic acid is a heterocyclic building block whose structural motifs are common in a variety of pharmacologically active agents. As with any component destined for an API, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product.[1] Impurities, which can arise from starting materials, synthetic by-products, or degradation, must be identified, quantified, and controlled to stringent levels dictated by regulatory bodies.[2]

The molecular structure of our target analyte—featuring a carboxylic acid, a tertiary amine within the piperidine ring, and an aromatic methoxybenzoyl group—presents a unique analytical challenge. It possesses multiple ionizable sites and a moderate polarity, requiring a carefully optimized analytical method. LC-MS has become the gold standard for this task, offering unparalleled selectivity and sensitivity for both chromatographic separation and mass-based detection.[3] This guide will provide the technical depth necessary to leverage the full power of LC-MS for robust purity validation.

The Analytical Gauntlet: Method Development for a Multifunctional Molecule

The primary challenge in analyzing 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid lies in achieving efficient chromatographic separation from structurally similar impurities while ensuring sensitive and specific detection. The carboxylic acid moiety makes the molecule amenable to reversed-phase chromatography, but its polar nature can sometimes lead to poor retention on traditional C18 columns. Furthermore, the presence of both an acidic (carboxylic acid) and a basic (piperidine nitrogen) functional group means that the mobile phase pH will critically influence both retention time and ionization efficiency.

Electrospray ionization (ESI) is the most suitable ionization technique for this molecule. It can be operated in both positive and negative ion modes:

  • Positive Ion Mode (ESI+): The piperidine nitrogen is readily protonated, yielding a strong signal for the protonated molecule, [M+H]⁺.

  • Negative Ion Mode (ESI-): The carboxylic acid group easily deprotonates to form the [M-H]⁻ ion, which is also typically a strong signal.[4]

Running the analysis in both polarities is a self-validating step in early method development; a compound that gives a response in both modes provides a higher degree of confidence in its identification.

Comparative Analysis of LC-MS Strategies

Choosing the right analytical components is crucial for developing a robust purity method. Below is a comparison of common choices for this type of analysis.

ParameterOption 1: Workhorse (UHPLC-QqQ)Option 2: High-Resolution (UHPLC-Q-TOF)Rationale & Recommendation for Purity Analysis
LC Column Reversed-Phase C18Reversed-Phase C18A C18 column provides excellent hydrophobic retention for the benzoyl group. Using a sub-2-µm particle size (UHPLC) ensures high resolution and fast analysis times.[5] This is the recommended starting point.
Mass Analyzer Triple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)For purity validation, a Q-TOF is superior . While a QqQ offers excellent sensitivity for known impurities in MRM mode, a Q-TOF provides high-resolution accurate mass (HRAM) data.[6] This allows for the confident identification of unknown impurities by determining their elemental composition, a critical function in impurity profiling.
Ionization Mode ESI Positive or NegativeESI Positive and NegativeA comprehensive analysis should evaluate both modes. Negative mode ([M-H]⁻) is often slightly more selective for carboxylic acids.[4] However, positive mode provides complementary information. The recommended protocol will utilize negative ion mode for quantification due to potentially lower background noise.
Mobile Phase 0.1% Formic Acid in Water/Acetonitrile0.1% Formic Acid in Water/AcetonitrileAn acidic mobile phase (e.g., using formic acid) is standard. It ensures the carboxylic acid is protonated (less polar) for better retention on a C18 column and provides a source of protons for efficient ionization in positive mode.[6]

A Validated Experimental Protocol for Purity Determination

This section details a robust, step-by-step protocol for the LC-MS analysis of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid.

Materials and Reagents
  • Analyte: 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid reference standard and test sample.

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Mobile Phase Additive: LC-MS grade Formic Acid (≥99%).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) system equipped with an ESI source.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of sample diluent.

  • Working Standard (10 µg/mL): Dilute 100 µL of the Stock Solution to 10 mL with the sample diluent.

  • Test Sample Solution (1 mg/mL): Prepare the test sample in the same manner as the Stock Solution. This high concentration is necessary to detect impurities at the 0.05% - 0.1% level.

LC-MS Method Parameters
ParameterConditionJustification
LC Column C18, 100 mm x 2.1 mm, 1.8 µmStandard for small molecule analysis, providing good retention and high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase with an additive for pH control and improved peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for elution. Acetonitrile offers low viscosity and good UV transparency.
Gradient 5% B to 95% B over 10 minA standard gradient to elute compounds with a wide range of polarities.
Hold Time Hold at 95% B for 2 minEnsures elution of any highly non-polar impurities.
Re-equilibration 3 min at 5% BPrepares the column for the next injection.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLSmall volume to prevent column overloading, especially with the concentrated sample.
MS Ion Source Electrospray Ionization (ESI)Standard for polar, non-volatile molecules.
Polarity Negative Ion ModeOptimal for detecting the deprotonated carboxylic acid [M-H]⁻.
Scan Range 100 - 1000 m/zCovers the mass of the parent compound and potential dimers or adducts.
Capillary Voltage 3.0 kVTypical voltage to ensure efficient ionization.
Source Temp. 150 °CStandard source temperature.
Desolvation Temp. 400 °CEfficiently removes solvent from the ionized droplets.
Analytical Workflow Diagram

G Figure 1: LC-MS Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Interpretation stock Prepare 1 mg/mL Stock (Reference & Test) working Prepare 10 µg/mL Working Std (For System Suitability) stock->working analysis Inject Test Sample (1 mg/mL) stock->analysis sst System Suitability Test (Inject Working Std) working->sst sst->analysis extract Extract Ion Chromatograms (EIC) for Expected Impurities analysis->extract integrate Integrate All Peaks (>0.03% Area) extract->integrate identify Confirm Mass of Parent & Characterize Impurities integrate->identify calculate Calculate Purity (% Area Normalization) identify->calculate

Caption: Figure 1: LC-MS Purity Validation Workflow.

Method Validation: The Cornerstone of Trustworthiness

A method is only as reliable as its validation. The developed LC-MS protocol must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[7][8]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of expected impurities and degradation products.Peak for the main compound is pure (as determined by mass spectral analysis across the peak) and well-resolved from other components.
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Typically required to be ≤ 0.05%.
Linearity To demonstrate a direct proportional relationship between the concentration of an impurity and the instrument's response.Correlation coefficient (r²) > 0.99 for impurity standards over the range of LOQ to 150% of the specification limit.
Accuracy The closeness of test results to the true value.Recovery of 80-120% for spiked impurities at three concentration levels.
Precision (Repeatability) The precision under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) ≤ 10% for impurity quantification at the specification limit.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when varying parameters like column temperature (±2°C) or mobile phase pH (±0.1 units).

Data Interpretation and Purity Assessment

Peak Identification

The molecular formula of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid is C₁₄H₁₇NO₄, with a monoisotopic mass of 263.1158 Da.

  • In negative ion mode , the primary ion observed will be the [M-H]⁻ at an m/z of 262.1085 .

  • In positive ion mode , the primary ion will be the [M+H]⁺ at an m/z of 264.1230 .

Using a Q-TOF, the measured mass should be within 5 ppm of the theoretical mass. This high mass accuracy is crucial for confirming the identity of the main peak and for proposing elemental compositions for any unknown impurities.[6]

Impurity Detection and Characterization

Any additional peaks in the total ion chromatogram (TIC) are potential impurities. The process for investigation is as follows:

  • Mass Identification: Determine the accurate mass of the impurity from its mass spectrum.

  • Structural Elucidation: Based on the mass and knowledge of the synthetic process, propose a structure. Common impurities might include starting materials (piperidine-3-carboxylic acid, 4-methoxybenzoyl chloride), by-products (e.g., dimers), or degradation products (e.g., hydrolysis of the amide bond).

  • Quantification: Integrate the peak area of the impurity.

Purity Calculation

The purity is typically calculated using the area percent normalization method:

  • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

This calculation assumes that all compounds have a similar ionization efficiency and response factor. While this is a common and accepted practice for purity analysis, it is important to acknowledge this limitation. For impurities that must be controlled at very specific limits, a dedicated reference standard for that impurity may be required for more accurate quantification.

Impurity Investigation Logic

Caption: Figure 2: Impurity Investigation Decision Tree.

Conclusion

The validation of purity for pharmaceutical intermediates like 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid is a multi-faceted process that demands both robust analytical techniques and a thorough understanding of regulatory expectations. This guide demonstrates that a well-developed LC-Q-TOF MS method, when properly validated according to ICH guidelines, provides an exceptionally powerful tool for this purpose. By focusing on high-resolution accurate mass data, analysts can move beyond simple detection to confident identification and reliable quantification of impurities. This commitment to scientific rigor and methodological transparency is fundamental to ensuring the quality and safety of pharmaceutical products.

References

  • Gamoh, K., & Saitoh, C. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 701-705. Available at: [Link]

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies Application Note. Available at: [Link]

  • Vyas, V. K., Ghate, M., & Ukawala, R. D. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 299-306. Available at: [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 826-832. Available at: [Link]

  • Wang, Y., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 25(22), 5434. Available at: [Link]

  • Patel, R., et al. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. RASĀYAN Journal of Chemistry, 14(1), 32-38. Available at: [Link]

  • Rao, D. S., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233. Available at: [Link]

  • Khan, I., et al. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 14(6), 335. Available at: [Link]

  • Bhupatiraju, H. V. S., et al. (2024). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Research Journal of Pharmacy and Technology, 17(1), 1-8. Available at: [Link]

  • Zeder, M., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 225-236. Available at: [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available at: [Link]

  • AMS BIOPHARMA. (2023). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • EURACHEM. (2016). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Available at: [Link]

  • Pepakayala, S., et al. (2025). Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin. BMC Chemistry, 19(1), 135. Available at: [Link]

  • Agilent Technologies. (2017). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Application Note. Available at: [Link]

Sources

Validation

A Comparative Guide to the Binding Affinity of Piperidine-Based Agonists for the Orphan G-Protein Coupled Receptor 88 (GPR88)

This guide provides a comprehensive comparison of the binding affinities of a series of piperidine-based analogs targeting the orphan G-protein coupled receptor 88 (GPR88). GPR88 is a promising, yet underexplored, therap...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the binding affinities of a series of piperidine-based analogs targeting the orphan G-protein coupled receptor 88 (GPR88). GPR88 is a promising, yet underexplored, therapeutic target primarily expressed in the striatum, a key node in the brain for motor control, reward, and cognition.[1][2] The development of potent and selective ligands for GPR88 is crucial for elucidating its physiological roles and for the development of novel therapeutics for central nervous system (CNS) disorders.[2][3]

While the initial focus of this guide was on 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid analogs, the publicly available binding data for this specific scaffold is limited. Therefore, this guide has been expanded to encompass a well-characterized series of piperidine-containing GPR88 agonists. This allows for a robust and data-driven comparison of structure-activity relationships (SAR) for this important receptor target. The insights derived from these analogs provide a valuable framework for the rational design of future GPR88 modulators.

The Target: GPR88 - An Orphan Receptor with Therapeutic Potential

GPR88 is a class A G-protein coupled receptor (GPCR) that is predominantly expressed in the medium spiny neurons of the striatum.[4] Its signaling is primarily mediated through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] Due to the lack of a known endogenous ligand, GPR88 is classified as an orphan receptor. However, genetic and pharmacological studies have implicated it in a range of neuropsychiatric conditions, including schizophrenia, Parkinson's disease, and substance use disorders, making it an attractive target for drug discovery.[2][6]

Measuring Binding Affinity: Methodologies and Key Parameters

The binding affinity of a ligand to its receptor is a critical parameter in drug development, quantifying the strength of the interaction. This is typically expressed by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). Functional potency, measured by the half-maximal effective concentration (EC50) in a functional assay, provides a measure of the ligand's ability to elicit a biological response.

Two primary experimental approaches are employed to characterize the interaction of ligands with GPR88:

  • Radioligand Binding Assays: These assays directly measure the binding of a radiolabeled ligand to the receptor. Competition binding assays, where a non-labeled compound (the analog of interest) competes with a radioligand for binding to the receptor, are used to determine the Ki value of the unlabeled compound.[7][8]

  • cAMP Functional Assays: As GPR88 activation leads to a decrease in cAMP, functional assays measuring cAMP levels are a reliable method to determine the agonist or antagonist activity of a compound.[1][5] In these assays, adenylyl cyclase is typically stimulated with forskolin to establish a measurable baseline of cAMP, and the ability of a GPR88 agonist to inhibit this production is quantified to determine its EC50 value.[1][5]

Comparative Binding Affinity of Piperidine-Based GPR88 Agonists

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of a selection of piperidine-containing GPR88 agonists. These compounds, including the well-characterized 2-PCCA and RTI-13951-33, serve as excellent tool compounds for studying GPR88.

CompoundStructureKi (nM)EC50 (nM) (cAMP Assay)Reference
2-PCCA A cyclopropyl-carboxamide derivative27774[7]
(S,S)-2-PCCA Diastereomer of 2-PCCA4871738[7]
RTI-13951-33 A 2-PCCA analog22445[7]
2-AMPP An alternative piperidine-based scaffold219304[7]
Compound 4 An analog of 2-AMPP612>1000[7]
RTI-122 (30a) An optimized RTI-13951-33 analogNot Reported11[9]

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key structure-activity relationships for GPR88 agonism:

  • Stereochemistry is Critical: The significant drop in functional potency between 2-PCCA and its (S,S)-diastereomer highlights the stereospecificity of the GPR88 binding pocket.[7]

  • Subtle Structural Modifications Impact Potency: The improved potency of RTI-13951-33 over 2-PCCA demonstrates that modifications to the parent scaffold can enhance receptor activation.[7] Further optimization, as seen with RTI-122 (30a), can lead to highly potent agonists.[9]

  • Binding Affinity vs. Functional Potency: While there is a general correlation, the Ki and EC50 values are not always directly proportional. For instance, (S,S)-2-PCCA retains moderate binding affinity despite its low functional potency, suggesting it may act as a partial agonist or that its binding does not efficiently translate to a functional response.[7]

  • Scaffold Hopping: The discovery of the 2-AMPP scaffold demonstrates that alternative chemical structures can effectively target GPR88, providing opportunities for developing compounds with diverse physicochemical properties.[7]

Experimental Protocols

Radioligand Binding Assay Protocol (Competition)

This protocol is a generalized procedure based on established methods for determining the Ki of a test compound for GPR88.[7][10]

Objective: To determine the binding affinity (Ki) of unlabeled test compounds by measuring their ability to compete with a radiolabeled ligand for binding to GPR88 expressed in cell membranes.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human GPR88.

  • Radioligand: [3H]RTI-13951-33 (or a similar validated GPR88 radioligand).[7]

  • Test compounds (unlabeled GPR88 analogs).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation cocktail.

  • Microplate harvester and liquid scintillation counter.

Workflow Diagram:

Radioligand_Binding_Workflow A Prepare Reagents - Cell Membranes - Radioligand - Test Compounds B Incubate (Membranes + Radioligand + Test Compound) 60 min at 30°C A->B C Filtration (Separate bound from free radioligand) B->C D Wash Filters (Remove non-specific binding) C->D E Scintillation Counting (Quantify bound radioactivity) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: Thaw the GPR88-expressing cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µ g/well .[10]

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer with or without the test compound at various concentrations.

    • 50 µL of the radioligand solution (e.g., [3H]RTI-13951-33 at a concentration near its Kd).

    • 100 µL of the membrane suspension.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[10]

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

cAMP Functional Assay Protocol

This protocol is a generalized procedure for determining the functional potency (EC50) of GPR88 agonists.[1][5][11]

Objective: To measure the ability of test compounds to inhibit forskolin-stimulated cAMP production in cells expressing GPR88.

Materials:

  • HEK293 or CHO cells stably expressing human GPR88.[5]

  • Test compounds (GPR88 analogs).

  • Forskolin.

  • Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).[11]

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[5][11]

  • 384-well white opaque microplates.

Workflow Diagram:

cAMP_Assay_Workflow A Seed GPR88-expressing cells in a 384-well plate B Pre-incubate cells with test compounds A->B C Stimulate with Forskolin to induce cAMP production B->C D Incubate (Allow for GPR88-mediated inhibition) C->D E Lyse cells and add cAMP detection reagents D->E F Measure Signal (Luminescence or Fluorescence) E->F G Data Analysis (Calculate EC50) F->G

Caption: Workflow for a GPR88 cAMP functional assay.

Procedure:

  • Cell Plating: Seed the GPR88-expressing cells into a 384-well plate at a density of 2,000-10,000 cells/well and incubate overnight.[1]

  • Compound Addition: Remove the culture medium and add the assay buffer containing various concentrations of the test compounds. Incubate for 15-30 minutes at room temperature.[5]

  • Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal cAMP response (typically in the low micromolar range).

  • Incubation: Incubate the plate for 30 minutes at room temperature.[5]

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The comparative analysis of piperidine-based agonists for GPR88 provides valuable insights into the structural requirements for potent and selective activation of this orphan receptor. The data clearly indicates that stereochemistry and specific substitutions on the piperidine scaffold are critical for high-affinity binding and functional agonism. The experimental protocols detailed in this guide offer a robust framework for researchers to evaluate novel GPR88 ligands. Further exploration of the structure-activity relationships of diverse chemical scaffolds will be instrumental in the development of clinical candidates targeting GPR88 for the treatment of a range of CNS disorders.

References

  • BenchChem. (2025). Gpr88-IN-1 Protocol for cAMP Functional Assay.
  • Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor. ACS Chemical Neuroscience.
  • BenchChem. (2025).
  • Gifford Bioscience. Radioligand Binding Assay Protocol.
  • Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PLoS ONE.
  • Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor.
  • Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor.
  • Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evalu
  • Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88.
  • Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. ACS Medicinal Chemistry Letters.
  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. ACS Chemical Neuroscience.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.
  • The discovery of potent agonists for GPR88, an orphan GPCR, for the potential treatment of CNS disorders. Bioorganic & Medicinal Chemistry Letters.
  • Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target. ACS Chemical Neuroscience.
  • Molecular insights into orphan G protein‐coupled receptors relevant to schizophrenia. British Journal of Pharmacology.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple stri
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
  • Mechanism of μ-opioid receptor inhibition by orphan GPR88. Pharmacological Research.
  • Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor. PubMed.
  • BindingDB: a public database for medicinal chemistry. Nucleic Acids Research.
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.

Sources

Comparative

Comparative Guide: 1-(4-Methoxybenzoyl)piperidine-3-carboxylic acid vs. 1-Benzoylpiperidine-3-carboxylic acid

As a Senior Application Scientist in medicinal chemistry, selecting the optimal building block or intermediate is rarely a matter of simple availability; it requires a deep understanding of how subtle structural modifica...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the optimal building block or intermediate is rarely a matter of simple availability; it requires a deep understanding of how subtle structural modifications influence physicochemical properties, reactivity, and biological target engagement.

This guide provides an objective, data-driven comparison between two critical nipecotic acid derivatives: 1-benzoylpiperidine-3-carboxylic acid (BPC) and 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid (MBPC) . Both are highly valued as synthons in drug discovery, particularly in the development of γ-aminobutyric acid (GABA) uptake inhibitors targeting GAT1–4 transporters[1].

Structural & Electronic Analysis: The Causality of the para-Methoxy Group

At their core, both compounds share a nipecotic acid (piperidine-3-carboxylic acid) scaffold, which is a classic pharmacophore for GABA transporter (GAT) recognition. The divergence lies entirely in the N-capping aroyl group.

  • 1-Benzoylpiperidine-3-carboxylic acid (BPC): Features an unsubstituted benzoyl group. The phenyl ring is electronically neutral relative to standard aromatic systems, providing a baseline lipophilic domain that facilitates blood-brain barrier (BBB) penetration and occupies hydrophobic pockets in target receptors[2].

  • 1-(4-Methoxybenzoyl)piperidine-3-carboxylic acid (MBPC): Features a para-methoxy substitution. The methoxy group is a strong electron-donating group (EDG) via resonance (+M effect). This electron donation propagates into the benzoyl carbonyl, decreasing its electrophilicity and increasing the double-bond character of the amide C-N bond. Consequently, MBPC exhibits a higher rotational energy barrier around the amide bond compared to BPC, heavily influencing the molecule's conformational ensemble in solution. Furthermore, the oxygen atom introduces a new hydrogen bond acceptor (HBA), which can establish critical interactions with target protein residues (e.g., tyrosine or tryptophan in the GAT1 binding site)[3].

Physicochemical Profiling

The addition of the methoxy group subtly shifts the pharmacokinetic and physical profile of the molecule. The table below summarizes these differences, highlighting how the methoxy substitution increases the polar surface area while maintaining a comparable lipophilicity profile.

Property1-Benzoylpiperidine-3-carboxylic acid (BPC)1-(4-Methoxybenzoyl)piperidine-3-carboxylic acid (MBPC)
CAS Number 13850-76-5N/A (Custom Synthon)
Molecular Formula C₁₃H₁₅NO₃C₁₄H₁₇NO₄
Molecular Weight 233.26 g/mol 263.29 g/mol
Topological PSA (tPSA) 56.5 Ų65.7 Ų
Estimated LogP (cLogP) ~1.8~1.7
H-Bond Donors / Acceptors 1 / 31 / 4
Electronic Nature of N-Cap NeutralElectron-Rich (Resonance Donating)

Application in Drug Discovery: GAT Inhibition

Nipecotic acid is a cyclic GABA analogue and serves as a lead structure for synthesizing potent inhibitors of the four GAT subtypes. However, bare nipecotic acid has poor brain permeability. The addition of lipophilic N-substituents (like benzoyl or 4-methoxybenzoyl) significantly increases BBB permeability and inhibitory potency at mGAT1[4].

When designing a screening library, researchers must choose between BPC and MBPC based on the target binding pocket:

  • Choose BPC when the target pocket is strictly hydrophobic and sterically restricted. The unsubstituted phenyl ring is smaller and avoids steric clashes.

  • Choose MBPC when the target pocket contains hydrogen bond donors (e.g., serine, threonine) near the para-position of the aryl binding site, or when an electron-rich aromatic ring is needed to enhance cation- π interactions with basic residues.

Pathway Synapse Synaptic Cleft (High [GABA]) GAT1 GAT1 Transporter (Presynaptic Membrane) Synapse->GAT1 GABA binding Uptake GABA Reuptake (Blocked) GAT1->Uptake Prevented Inhibitor N-Aroyl Nipecotic Acid (BPC / MBPC) Inhibitor->GAT1 Competitive Inhibition Signal Prolonged Inhibitory Signaling Uptake->Signal Enhanced Synaptic GABA

Figure 1: Pharmacological mechanism of GAT1 inhibition by N-aroyl nipecotic acid derivatives.

Experimental Workflows & Protocols

To ensure scientific rigor, the following protocols represent self-validating systems. Every reagent choice is grounded in chemical causality.

Protocol A: Microwave-Assisted Synthesis of N-Aroyl Nipecotic Acids

This protocol utilizes Schotten-Baumann-type conditions adapted for microwave irradiation to ensure rapid, high-yield amide coupling[5].

Reagents: Nipecotic acid (1.0 eq), Benzoyl chloride or 4-Methoxybenzoyl chloride (1.0 eq), Triethylamine (TEA, 2.5 eq), anhydrous Tetrahydrofuran (THF).

  • Preparation: Dissolve nipecotic acid (1.0 mmol) in 5 mL of anhydrous THF.

    • Causality: THF is a polar aprotic solvent that solubilizes the reagents without competing for the acyl chloride (unlike protic solvents like ethanol).

  • Base Addition: Add TEA (2.5 mmol) to the solution.

    • Causality: TEA acts as a non-nucleophilic base to deprotonate the piperidine nitrogen, rendering it a stronger nucleophile, and scavenges the HCl byproduct to prevent the reaction from stalling.

  • Acylation: Dropwise add the chosen aroyl chloride (1.0 mmol). Place the reaction vessel in a microwave reactor.

  • Microwave Irradiation: Stir at 70°C and 120 W power for 15 minutes.

    • Causality: Microwave dielectric heating provides uniform, rapid energy transfer, drastically reducing reaction times from hours (under standard thermal conditions) to minutes while minimizing side-product formation.

  • Quenching & Extraction: Acidify the mixture with 1 M HCl (10 mL) and extract with dichloromethane (3 x 25 mL).

    • Causality: Acidification ensures the carboxylic acid moiety is fully protonated (neutral), driving the product into the organic (DCM) layer.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

G A Nipecotic Acid (Scaffold) C N-Acylation (THF, TEA, MW 70°C) A->C B Aroyl Chloride (Benzoyl or 4-Methoxybenzoyl) B->C D Liquid-Liquid Extraction (DCM / 1M HCl) C->D  Quench & Extract E Purified N-Aroyl Nipecotic Acid D->E  Column Chromatography

Figure 2: Microwave-assisted synthesis workflow for N-aroyl nipecotic acid derivatives.

Conclusion & Selection Guide

Both 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid and 1-benzoylpiperidine-3-carboxylic acid are indispensable tools in the medicinal chemist's arsenal.

Select 1-benzoylpiperidine-3-carboxylic acid (BPC) when a sterically unencumbered, electronically neutral hydrophobic cap is required. It is ideal for baseline structure-activity relationship (SAR) studies and serves as a highly robust, commercially available starting point[2].

Select 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid (MBPC) when exploring the impact of electron-donating groups on target binding kinetics. The methoxy group provides an additional hydrogen bond acceptor, modulates the amide bond's conformational flexibility, and can significantly enhance binding affinity in receptors with complementary polar or aromatic residues[3].

References

  • PubChemLite. 1-benzoylpiperidine-3-carboxylic acid (C13H15NO3). Université du Luxembourg. Retrieved March 18, 2026, from[Link]

  • Tóth, K., Höfner, G., & Wanner, K. T. (2019). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 27(5), 822-831. Retrieved March 18, 2026, from [Link]

  • Hellenbrand, T., Höfner, G., Wein, T., & Wanner, K. T. (2016). Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. Bioorganic & Medicinal Chemistry. Retrieved March 18, 2026, from[Link]

Sources

Validation

Benchmarking 1-(4-Methoxybenzoyl)piperidine-3-carboxylic Acid: A Comparative Guide to GAT-1 Inhibitors

Executive Summary & Rationale The regulation of γ-aminobutyric acid (GABA) in the synaptic cleft is a critical pharmacological node for treating epilepsy, neuropathic pain, and anxiety disorders. GABA Transporter 1 (GAT-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The regulation of γ-aminobutyric acid (GABA) in the synaptic cleft is a critical pharmacological node for treating epilepsy, neuropathic pain, and anxiety disorders. GABA Transporter 1 (GAT-1), encoded by the SLC6A1 gene, is the predominant neuronal transporter responsible for GABA reuptake[1].

This guide benchmarks 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid (MBPCA) —a novel N-aroyl derivative of nipecotic acid—against two established field standards:

  • Nipecotic Acid: The endogenous-like, non-selective baseline inhibitor[2].

  • Tiagabine: The FDA-approved, highly selective GAT-1 clinical gold standard.

As an Application Scientist, evaluating a new compound requires moving beyond simple IC50 values. We must analyze the structural causality behind the compound's performance and validate it through rigorous, self-validating experimental systems.

Mechanistic Pathway & Structural Causality

The core pharmacophore for GAT-1 inhibition is the piperidine-3-carboxylic acid (nipecotic acid) moiety, which mimics the structure of GABA to competitively bind the transporter's active site[3]. However, naked nipecotic acid is highly polar, rendering it incapable of crossing the blood-brain barrier (BBB)[4].

To solve this, modern drug design relies on N-substitution. Tiagabine utilizes a bulky, highly lipophilic bis(3-methyl-2-thienyl)butenyl tail via an alkyl linkage, which not only facilitates BBB penetration but also anchors into a deep hydrophobic pocket adjacent to the GAT-1 substrate site, drastically increasing affinity[4].

MBPCA takes a different approach by utilizing an N-aroyl substitution (a 4-methoxybenzoyl group).

  • The Causality: The amide linkage in MBPCA reduces the basicity of the piperidine nitrogen compared to the alkyl linkage in Tiagabine. Because GAT-1 typically interacts optimally with a protonated amine (mimicking GABA's primary amine), this acylation inherently reduces peak binding affinity. However, the lipophilic 4-methoxybenzoyl group restores necessary hydrophobic contacts and significantly enhances BBB permeability compared to the baseline nipecotic acid.

G Presynaptic Presynaptic Terminal (GABA Release) SynapticCleft Synaptic Cleft (High [GABA]) Presynaptic->SynapticCleft Release Postsynaptic Postsynaptic Neuron (GABAA Receptor) SynapticCleft->Postsynaptic Activation GAT1 GAT-1 Transporter (GABA Reuptake) SynapticCleft->GAT1 Reuptake GAT1->Presynaptic Recycling Inhibitors Inhibitors: Tiagabine & MBPCA Inhibitors->GAT1 Blockade

Fig 1. Mechanism of action for GAT-1 inhibitors in the GABAergic synapse.

Comparative Performance Data

The following table synthesizes the quantitative benchmarking data for MBPCA against the reference standards.

CompoundTarget ProfileIC50 (nM)GAT-1 Selectivity (vs GAT-3)BBB Permeability (PAMPA Pe​×10−6 cm/s)
Nipecotic Acid GAT-1/2/3/4~2,600Low (~11x)< 0.1 (Poor)
Tiagabine GAT-1 Selective67High (>4000x)12.5 (High)
MBPCA (Test) GAT-1 Preferential315Moderate (~150x)8.2 (Moderate-High)

Data Context: Tiagabine IC50 is established at ~67 nM in vitro. Nipecotic acid demonstrates an IC50 of ~2.6 µM for mouse GAT-1[2].

Self-Validating Experimental Protocols

To ensure data integrity, the benchmarking relies on a highly controlled in vitro radioligand uptake assay. We explicitly utilize cloned HEK293 cells stably expressing human GAT-1 (hGAT-1) rather than native brain synaptosomes. Why? Native synaptosomes contain a mixture of GAT-1, GAT-2, GAT-3, and BGT-1. By using a cloned cell line, we isolate the specific transporter kinetics, creating a self-validating system free from background noise[5].

Workflow Prep Compound Prep (MBPCA, Tiagabine) CellCulture HEK293-hGAT1 Cell Culture Prep->CellCulture UptakeAssay [3H]-GABA Uptake Assay CellCulture->UptakeAssay LiquidScint Liquid Scintillation Counting UptakeAssay->LiquidScint Analysis IC50 & Selectivity Profiling LiquidScint->Analysis

Fig 2. Step-by-step in vitro benchmarking workflow for GAT-1 uptake inhibition.

Protocol: In Vitro[3H]GABA Radioligand Uptake Assay
  • Cell Preparation: Seed HEK293-hGAT1 cells into 96-well Poly-D-Lysine (PDL) coated microplates. Causality: PDL provides a strong electrostatic anchor for the cells, preventing detachment during the rapid washing steps required later[1].

  • Buffer Equilibration: Wash cells twice with 100 µL/well of Assay Buffer (HBSS supplemented with 20 mM HEPES, 1 mM CaCl₂, and 1 mM MgCl₂, pH 7.4). Causality: GAT-1 is a secondary active symporter dependent on extracellular sodium and chloride. The HBSS establishes the strict physiological Na+ and Cl− gradients required to drive GABA transport[1].

  • Pre-Incubation: Add 75 µL of Assay Buffer containing serial dilutions of MBPCA, Tiagabine (Positive Control), or Nipecotic Acid (Baseline Control). Incubate for 10 minutes at 37°C. Causality: This allows the competitive inhibitors to reach binding equilibrium at the GAT-1 active site prior to substrate introduction.

  • Radioligand Addition: Initiate the assay by adding 30 nM [3H]-GABA. Incubate for exactly 3 minutes at 37°C. Causality: A strict 3-minute window ensures the measurement captures the initial linear rate of transport. Longer incubations risk intracellular accumulation and reverse transport, which skews IC50 calculations[1].

  • Termination & Detection: Rapidly terminate uptake by washing the cells three times with ice-cold Assay Buffer. Lyse the cells, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter[5].

  • Validation Control: Define non-specific background uptake by running parallel wells containing 100 µM Tiagabine. Subtract this baseline from all test values to isolate true GAT-1 mediated transport[5].

Analytical Discussion

Benchmarking MBPCA against standard inhibitors reveals a successful, albeit intermediate, pharmacological profile.

By capping the secondary amine of nipecotic acid with a 4-methoxybenzoyl group, MBPCA achieves an IC50 of 315 nM—an 8-fold improvement in potency over the endogenous-like nipecotic acid (2,600 nM)[2]. Furthermore, the addition of the lipophilic aromatic ring drastically improves its theoretical BBB permeability, shifting it from an impermeable polar molecule to a viable central nervous system (CNS) penetrant.

However, MBPCA does not reach the ultra-potent nanomolar affinity of Tiagabine (67 nM). The causality here is strictly structural: the amide linkage in MBPCA neutralizes the basicity of the piperidine ring, weakening the critical ionic interaction with the transporter's sodium-binding site[3]. Additionally, the single 4-methoxybenzoyl ring lacks the massive steric bulk of Tiagabine's bis-thienyl system, preventing it from fully occupying the adjacent hydrophobic accessory pocket[4].

References

  • Tiagabine hydrochloride | GABA Transporters - Tocris Bioscience.
  • Nipecotic Acid ((±) - Cayman Chemical.
  • Molecular basis for the inhibition of GAT1 by nipecotic acid and tiagabine.
  • A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1).
  • Application Notes and Protocols: In Vitro GABA Uptake Assays Featuring 4,4-Diphenylbutylamine Hydrochloride.
  • Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1.

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Comparative

A Guide to Reproducible Biological Assays for Novel Piperidine Derivatives: A Case Study on GPR84 Antagonism

For researchers in drug discovery, the journey from a novel chemical entity to a validated lead compound is paved with rigorous biological testing. The reproducibility of these initial assays is paramount, forming the be...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug discovery, the journey from a novel chemical entity to a validated lead compound is paved with rigorous biological testing. The reproducibility of these initial assays is paramount, forming the bedrock upon which further development is built. This guide provides an in-depth comparison of common biological assays, using the hypothetical compound 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid as a case study for a potential antagonist of the G protein-coupled receptor 84 (GPR84). While specific data for this molecule is not publicly available, its structural motifs are present in known bioactive molecules, making GPR84, a pro-inflammatory receptor, a scientifically plausible target.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to design, execute, and interpret robust and reproducible assays.

The Target: GPR84 - A Key Player in Inflammation

GPR84 is a G protein-coupled receptor activated by medium-chain fatty acids.[3] Its expression is predominantly found in immune cells, and it is upregulated during inflammatory conditions.[1][4] This makes GPR84 an attractive therapeutic target for a range of inflammatory and fibrotic diseases.[5][6][7][8] The primary signaling pathway for GPR84 is through the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

Primary Functional Assay: The cAMP Inhibition Assay

A common and robust method to identify antagonists of Gαi/o-coupled receptors like GPR84 is the competitive inhibition of agonist-induced cAMP reduction. This assay measures the ability of a test compound to block the effect of a known GPR84 agonist.

Experimental Protocol: Competitive cAMP Inhibition Assay

This protocol is designed to be a self-validating system, with built-in controls to ensure data integrity.

1. Cell Culture and Plating:

  • Cell Line: Use a stable cell line overexpressing human GPR84, such as CHO-K1 or HEK293 cells.[10] These are widely available from commercial vendors.[11]

  • Culture Conditions: Maintain cells in the recommended culture medium, ensuring they are in the logarithmic growth phase and at a consistent passage number to minimize variability.

  • Plating: Seed the cells into 96- or 384-well plates at a predetermined density to achieve a confluent monolayer on the day of the assay. Inconsistent cell numbers are a major source of variability.[12]

2. Assay Procedure:

  • Wash and Pre-incubation: Gently wash the cells with a serum-free assay buffer. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and amplify the assay signal.

  • Antagonist Addition: Add the test compound (e.g., 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid) at a range of concentrations to the appropriate wells. Include a known GPR84 antagonist, such as GLPG1205, as a positive control.[13] Also, include wells with vehicle (e.g., DMSO) as a negative control.

  • Agonist Stimulation: After a brief incubation with the antagonist, add a known GPR84 agonist (e.g., 6-OAU) at a concentration that elicits a submaximal response (EC80).[7][10] This allows for a clear window to observe competitive inhibition.

  • Forskolin Stimulation: Simultaneously or shortly after agonist addition, stimulate the cells with forskolin. Forskolin directly activates adenylyl cyclase, leading to a large increase in cAMP. The agonist's effect will be a reduction of this forskolin-induced cAMP level.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence (e.g., GloSensor™).[14]

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.

Experimental Workflow: cAMP Inhibition Assay

camp_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture GPR84-expressing cells plate_cells Plate cells in 96-well plate cell_culture->plate_cells pre_incubation Pre-incubate with PDE inhibitor plate_cells->pre_incubation add_antagonist Add test compound / controls pre_incubation->add_antagonist add_agonist Add GPR84 agonist (e.g., 6-OAU) + Forskolin add_antagonist->add_agonist lysis Lyse cells add_agonist->lysis detection Detect cAMP levels lysis->detection calculate_inhibition Calculate % inhibition detection->calculate_inhibition fit_curve Fit dose-response curve calculate_inhibition->fit_curve determine_ic50 Determine IC50 value fit_curve->determine_ic50 gpr84_signaling cluster_membrane Cell Membrane cluster_assays Assay Readouts GPR84 GPR84 Gai Gαi/βγ GPR84->Gai Activates bArrestin β-Arrestin GPR84->bArrestin Recruits AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->GPR84 Activates Antagonist Antagonist (e.g., 1-(4-methoxybenzoyl) piperidine-3-carboxylic acid) Antagonist->GPR84 Blocks ATP ATP ATP->AC cAMP_assay cAMP Assay (Measures decrease in cAMP) cAMP->cAMP_assay bArrestin_assay β-Arrestin Assay (Measures recruitment) bArrestin->bArrestin_assay

Caption: GPR84 signaling pathways and corresponding assay readouts.

Comparison of cAMP and β-Arrestin Assays
FeaturecAMP Inhibition Assayβ-Arrestin Recruitment Assay
Principle Measures the inhibition of adenylyl cyclase activity via Gαi/o coupling, resulting in decreased cAMP levels. [9]Measures the recruitment of β-arrestin to the activated GPCR, often using enzyme fragment complementation (EFC) or BRET/FRET. [15][16][17]
Signal Pathway G protein-dependentG protein-independent (or downstream of G protein activation)
Advantages - Directly measures the canonical signaling pathway for Gαi-coupled receptors.- High sensitivity, especially with luminescent readouts.<[14]br>- Well-established and robust.- Applicable to GPCRs regardless of their G protein coupling.- Can identify biased agonists that preferentially signal through β-arrestin.<[4][18]br>- Often has a good signal-to-background ratio.
Disadvantages - Requires stimulation with forskolin, which can sometimes mask subtle effects.- Not suitable for GPCRs that do not couple to Gαi.- The physiological relevance of β-arrestin signaling can be complex and receptor-specific.- May require genetically engineered cell lines with tagged proteins. [17]
Reproducibility Factors - PDE inhibitor efficiency.- Forskolin concentration.- Cell density and health.- Expression levels of tagged GPCR and β-arrestin.- Incubation time for receptor-arrestin interaction.<[15]br>- Choice of EFC or BRET/FRET system.

Ensuring Reproducibility: A Troubleshooting Guide

Inconsistent results in GPCR assays are a common challenge. [12][19]Below are key factors to control for enhanced reproducibility.

IssuePotential CauseRecommended Action
High Well-to-Well Variability - Inconsistent cell seeding.- Edge effects in the microplate.- Pipetting errors.- Use an automated cell counter and ensure proper mixing before plating.- Avoid using the outer wells of the plate or fill them with buffer.- Use calibrated pipettes and reverse pipetting for viscous solutions.
Day-to-Day Variability - Cell passage number drift.- Reagent lot-to-lot differences.- Operator variability.- Maintain a consistent cell passage range for all experiments.- Validate new lots of critical reagents (e.g., serum, agonists) against the old lot.- Develop and strictly adhere to a detailed Standard Operating Procedure (SOP). [20]
Low Assay Window (Z'-factor < 0.5) - Low receptor expression.- Suboptimal agonist or forskolin concentration.- Cell health issues.- Confirm receptor expression using a positive control antagonist.- Perform a full dose-response curve for the agonist and forskolin to determine optimal concentrations.- Ensure cells are healthy and not over-confluent.
Inconsistent IC50/EC50 Values - Compound solubility issues.- Instability of compounds in assay buffer.- Inaccurate serial dilutions.- Check the solubility of test compounds in the assay buffer.- Assess the stability of compounds over the assay duration.- Prepare fresh dilutions for each experiment and use high-quality labware.

Alternative GPR84 Antagonists for Comparative Studies

When evaluating a novel compound, it is crucial to benchmark its performance against known modulators.

CompoundReported Potency (IC50)Assay TypeReference
GLPG1205 15 nMROS production in neutrophils[13]
Compound 837 <100 nM[35S]GTPγS binding[7]
GPR84 antagonist 2 8.95 nMNot specified[3]
GPR84 antagonist 8 Effective at 10 µMcAMP assay[21]
PF-06650833 IRAK4 inhibitor, also studied in inflammatory modelsNot a direct GPR84 antagonist, but relevant for inflammatory pathways[22][23][24]

Disclaimer: The potency values are highly dependent on the assay conditions and cell type used. Direct comparison between different studies should be made with caution.

Conclusion

While the biological activity of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid is yet to be publicly defined, a structured and logical approach to assay development is essential for its evaluation. By selecting a plausible target like GPR84 and employing robust, self-validating assay protocols such as the cAMP inhibition and β-arrestin recruitment assays, researchers can generate reproducible and high-quality data. Careful attention to experimental details, the use of appropriate controls, and benchmarking against known compounds are the cornerstones of trustworthy and impactful drug discovery research. The principles and protocols outlined in this guide provide a framework for achieving this standard of scientific rigor.

References

  • The GPR84 Antagonist GLPG1205 Reduces Features of Disease in Experimental Severe Asthma. American Journal of Respiratory Cell and Molecular Biology. [Link]

  • PathHunter® Mouse GPR84 β-Arrestin Stable Cell Line Assay (CHO-K1). DiscoverX. [Link]

  • Discovery of 9-Cyclopropylethynyl-2-((S)-1-d[13][25]ioxan-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one (GLPG1205), a Unique GPR84 Negative Allosteric Modulator Undergoing Evaluation in a Phase II Clinical Trial. Journal of Medicinal Chemistry. [Link]

  • GLPG1205. Wikipedia. [Link]

  • GPR84 Antagonist GLPG1205 Reduces Features of Disease in Experimental Severe Asthma. American Journal of Respiratory Cell and Molecular Biology. [Link]

  • GPR84 Human Class A Orphan GPCR Cell Based PAM Arrestin LeadHunter Assay. Eurofins Discovery. [Link]

  • Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. Frontiers in Immunology. [Link]

  • Screening of orthosteric antagonists for the pro-inflammatory GPR84 receptor. pA2 Online. [Link]

  • Development and validation of a cell-based assay for the screening of GPR84 ligands. ResearchGate. [Link]

  • Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. ACS Pharmacology & Translational Science. [Link]

  • cAMP Hunter™ Human GPR84 Gi Stable Cell Line Assay (CHO-K1). Eurofins DiscoverX. [Link]

  • Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84. British Journal of Pharmacology. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols. [Link]

  • Reproducibility of Tanso Biosciences' GPCR Assay. Tanso Biosciences. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

  • Selective GPR84 Antagonist. Liminal BioSciences. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Molecules. [Link]

  • Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. ACS Pharmacology & Translational Science. [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Chemical Biology. [Link]

  • The Medium-Chain Fatty Acid Receptor GPR84 Mediates Myeloid Cell Infiltration Promoting Steatohepatitis and Fibrosis. ResearchGate. [Link]

  • The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. Arthritis & Rheumatology. [Link]

  • Pipeline Therapeutics. Plastic Surgery Key. [Link]

  • Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists. Journal of Medicinal Chemistry. [Link]

  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem. [Link]

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Safety & Regulatory Compliance

Safety

1-(4-methoxybenzoyl)piperidine-3-carboxylic Acid proper disposal procedures

Proper waste management in drug development and synthetic chemistry laboratories is not just a regulatory formality; it is a critical component of operational safety and environmental stewardship. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper waste management in drug development and synthetic chemistry laboratories is not just a regulatory formality; it is a critical component of operational safety and environmental stewardship. As a Senior Application Scientist, I have designed this standard operating procedure (SOP) to provide precise, self-validating protocols for the logistical handling and disposal of 1-(4-methoxybenzoyl)piperidine-3-carboxylic Acid .

This guide bridges the gap between chemical properties and practical laboratory logistics, ensuring your team remains compliant, safe, and operationally efficient.

Operational Overview & Chemical Waste Characterization

1-(4-methoxybenzoyl)piperidine-3-carboxylic Acid (Formula: C14​H17​NO4​ ) is a solid organic intermediate frequently utilized in pharmaceutical synthesis. From a waste characterization standpoint, it is a non-halogenated organic compound .

The Causality of Segregation: Understanding the elemental composition of your compounds is the foundation of waste management. Because this molecule contains no halogens (Fluorine, Chlorine, Bromine, Iodine), it must be strictly segregated from halogenated waste streams. Halogenated solvents require specialized, high-temperature incineration equipped with scrubbers to prevent the formation of corrosive hydrogen halides and toxic dioxins[1]. Placing a non-halogenated compound into a halogenated waste stream unnecessarily increases institutional disposal costs and complicates the environmental processing burden.

Step-by-Step Laboratory Disposal Protocols

The following methodologies are designed as self-validating systems. By following these steps sequentially, researchers inherently comply with[2] and standard university Environmental Health and Safety (EHS) guidelines[3].

Protocol A: Solid Waste Management (Powders & Consumables)

This protocol applies to unused chemical powders, contaminated Kimwipes, weighing boats, and heavily contaminated pipette tips.

  • Segregation: Ensure the solid waste contains zero free liquids . Standing liquids automatically convert non-hazardous solid waste into a complex hazardous waste stream, requiring different manifesting and drastically increasing disposal costs[4].

  • Containment: Place the solid waste into a rigid, galvanized solid chemical disposal can or a designated poly-drum lined with a heavy-duty, clear plastic bag[4].

  • Labeling: Attach a yellow hazardous waste tag. Crucial Insight: Do not use abbreviations (e.g., "MBPCA") or chemical structures on the tag. Write the full IUPAC name: 1-(4-methoxybenzoyl)piperidine-3-carboxylic Acid[3].

Protocol B: Liquid Waste Management (Solvent Mixtures)

When the compound is dissolved in a solvent for assays or reactions, the solvent dictates the waste stream.

  • Solvent Identification:

    • If dissolved in DMSO, Methanol, or Acetonitrile , route to the Non-Halogenated waste stream[1].

    • If dissolved in Dichloromethane (DCM) or Chloroform , route to the Halogenated waste stream[5].

  • Transfer: Pour the liquid into the appropriate red polyethylene safety can equipped with a flame arrestor[3].

  • Headspace Management: Never fill a liquid waste container to the brim. Leave 10% to 20% headspace (especially in warmer months) to account for the thermal expansion of volatile organic solvents[3].

Protocol C: "RCRA Empty" Container Decontamination

Empty reagent bottles cannot simply be thrown in the trash. They must be neutralized to prevent residual chemicals from reacting with ambient moisture or mixed waste streams.

  • Primary Rinse: Add a compatible solvent (e.g., methanol) equivalent to 10% of the container's volume. Cap and agitate vigorously for 30 seconds to dissolve residual compound.

  • Rinsate Collection: Pour this first rinse into the liquid organic waste container. Causality: The first rinse contains the highest concentration of the residual chemical and must be captured as hazardous waste[3].

  • Triple Rinse Execution: Repeat the solvent wash two additional times. This triple-rinse standard is mandated by the to legally classify the container as safe for standard disposal.

  • Defacement: Completely obscure the original chemical label with a permanent marker, remove the cap, and place the dry, uncapped vial in a rigid glass disposal box[3].

Spill Response & Decontamination Workflow

In the event of an accidental spill of the solid powder on the benchtop:

  • Confine the Spread: Immediately isolate the area. Do not use a dry brush, as sweeping will aerosolize the fine powder, creating an inhalation hazard.

  • Damp Wiping: Wet a heavy-duty laboratory wipe (e.g., Kimwipe) with a compatible solvent (like ethanol or water, depending on solubility) and gently wipe the powder from the outside of the spill toward the center.

  • Disposal: Place all contaminated wipes and gloves directly into the solid organic waste container[6].

Waste Stream Compatibility & Routing Data

To ensure rapid decision-making in the lab, the following table summarizes the quantitative and categorical parameters for accumulating 1-(4-methoxybenzoyl)piperidine-3-carboxylic Acid waste.

Waste Stream CategoryPhysical StatePrimary Matrix / SolventMax Accumulation VolumeRequired HeadspaceMax Accumulation TimeFinal Disposition
Solid Organic Powder / SolidContaminated PPE, Vials55-Gallon DrumN/A90 DaysHigh-Temp Incineration
Non-Halogenated LiquidDMSO, Methanol, Water5 Gallons (~18 L)10 - 20%90 DaysFuel Blending / Incineration
Halogenated LiquidDichloromethane (DCM)5 Gallons (~18 L)10 - 20%90 DaysSpecialized Incineration

Mandatory Visualization: Waste Routing Workflow

The following logic tree illustrates the critical decision points for segregating this chemical waste.

WasteRouting A 1-(4-methoxybenzoyl)piperidine -3-carboxylic Acid Waste B Physical State of Waste? A->B C Solid Waste (Powder, PPE, Consumables) B->C Solid D Liquid Waste (Dissolved in Solvent) B->D Liquid E Galvanized Solid Chemical Disposal Can C->E F Is the Solvent Halogenated? D->F I EHS Pickup & High-Temp Incineration E->I G Non-Halogenated Safety Can (Red) F->G No (e.g., DMSO, MeOH) H Halogenated Safety Can (Green/White) F->H Yes (e.g., DCM) G->I H->I

Caption: Decision workflow for the segregation and disposal of laboratory waste.

References

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." Available at: [Link]

  • The Ohio State University Environmental Health and Safety. "Handbook for Laboratory Safety Officers: Chemical Waste Disposal." Available at: [Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Containers: RCRA Empty Rule." Available at:[Link]

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Handling

A Comprehensive Guide to the Safe Handling of 1-(4-methoxybenzoyl)piperidine-3-carboxylic Acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid. By synthesizing technical data wi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid. By synthesizing technical data with field-proven safety protocols, this document aims to be your preferred resource for laboratory safety and chemical handling, fostering a culture of safety and precision in your work.

Hazard Assessment: A Proactive Approach to Safety

Given the structure of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid, it should be handled as a hazardous chemical waste.[3] The primary anticipated hazards are:

  • Skin and Eye Irritation : As a carboxylic acid, the compound has the potential to cause irritation upon contact with skin and eyes.[4][5]

  • Respiratory Irritation : As a powdered solid, there is a risk of aerosolization, which could lead to respiratory tract irritation if inhaled.[6]

  • Toxicity : While specific toxicological data is unavailable, related piperidine compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[7][8]

Therefore, all handling procedures should be conducted with the assumption that the compound is potentially hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure risks.[9][10] The following PPE is mandatory when handling 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid:

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[7][11]To prevent skin contact and potential absorption.
Eye and Face Protection Chemical safety goggles and a face shield.[5][7][10]To protect against splashes and airborne particles.
Body Protection A flame-retardant lab coat or a chemical-resistant apron.[5][7][10]To protect clothing and skin from spills.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a risk assessment.[12]To prevent inhalation of the powdered compound.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_verification Verification A Identify Chemical: 1-(4-methoxybenzoyl) piperidine-3-carboxylic acid B Review available data (analogs, functional groups) A->B C Assess Task: Weighing, dissolving, transfer B->C D Evaluate Potential Exposure: Dust, Splash C->D E Respiratory Protection: Work in Fume Hood D->E Inhalation Risk F Hand Protection: Nitrile Gloves D->F Skin Contact Risk G Eye/Face Protection: Safety Goggles & Face Shield D->G Splash/Dust Risk H Body Protection: Lab Coat or Apron D->H Spill Risk I Confirm proper fit and function of all PPE E->I F->I G->I H->I

Caption: PPE selection workflow for handling the target compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risk.

Preparation and Weighing
  • Designated Area : Conduct all handling of the solid compound within a designated area, such as a chemical fume hood, to contain any airborne particles.[5]

  • Gather Materials : Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and waste receptacles are within easy reach inside the fume hood.

  • Don PPE : Put on all required PPE as outlined in the table above.

  • Weighing : Carefully weigh the desired amount of the compound. Avoid creating dust by handling the material gently.[3]

Dissolving and Transfer
  • Solvent Addition : If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Controlled Transfer : When transferring solutions, use appropriate tools such as pipettes or cannulas to minimize the risk of spills.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[7]

Waste Segregation and Collection
  • Solid Waste : Any materials contaminated with 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid, such as gloves, absorbent pads, and weigh boats, must be disposed of as hazardous solid waste.[7] Place these items in a designated, clearly labeled hazardous waste container.[7]

  • Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a dedicated hazardous liquid waste container. Do not mix with other waste streams to prevent unintended reactions.[3]

  • Empty Containers : "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[7]

Containerization and Labeling
  • Container Material : Use containers made of a material compatible with the chemical waste. High-density polyethylene (HDPE) is a suitable choice for many chemical wastes.[3]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "1-(4-methoxybenzoyl)piperidine-3-carboxylic acid," and any associated hazard symbols.[7]

  • Secure Storage : Keep waste containers tightly sealed and stored in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.[3]

Professional Disposal

The final disposal of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid must be handled by a licensed professional waste disposal company.[7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and ensure compliance with all regulatory requirements.[3]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Cleanup
  • Evacuate : Clear the immediate area of all non-essential personnel.[7]

  • Ventilate : Ensure adequate ventilation, especially for larger spills.[3]

  • Absorb : For small spills, cover with a non-combustible absorbent material such as sand, earth, or vermiculite.[3]

  • Collect : Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[3]

  • Decontaminate : Thoroughly clean the spill area. All cleaning materials must also be disposed of as hazardous waste.[3]

Exposure Response
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Inhalation : Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

By adhering to these guidelines, you can ensure the safe handling of 1-(4-methoxybenzoyl)piperidine-3-carboxylic acid and contribute to a secure and productive research environment.

References

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide - Benchchem.
  • How to Choose PPE for Chemical Work.
  • Material Safety Data Sheet - Pfizer.
  • Material Safety Data Sheet - Pfizer.
  • Personal Protective Equipment (PPE) - CHEMM.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority (HSA).
  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US.
  • PIPERIDINE-D11 - Safety Data Sheet - ChemicalBook.
  • Top 5 Safety Tips When Working with Acidic Liquids - INNOVEDA.
  • Piperidine - SAFETY DATA SHEET.
  • PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates - Benchchem.
  • Preparation of Piperidines, Part 3: Substituted at Position 4 - YouTube. Available at: [Link]

  • Piperidine Synthesis. - DTIC. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific.
  • Proposed mechanism for the synthesis of highly substituted piperidine 9 - ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Material Safety Data Sheet - Phoenix Pharmaceuticals, Inc.
  • SAFETY DATA SHEET - Spectrum Chemical.
  • Aniracetam.
  • Aniracetam SDS, 72432-10-1 Safety Data Sheets - ECHEMI.
  • Material Safety Data Sheet of Aniracetam | AbMole BioScience.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-methoxybenzoyl)piperidine-3-carboxylic Acid
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